molecular formula C9H5ClN2O2 B1581046 1-Chloro-5-nitroisoquinoline CAS No. 58142-97-5

1-Chloro-5-nitroisoquinoline

Cat. No.: B1581046
CAS No.: 58142-97-5
M. Wt: 208.6 g/mol
InChI Key: ABMIIJPKPFSMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMIIJPKPFSMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332700
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-97-5
Record name 1-Chloro-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-Chloro-5-nitroisoquinoline from 5-Nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, field-proven methodology for the synthesis of 1-chloro-5-nitroisoquinoline, a pivotal intermediate in contemporary drug discovery and organic synthesis. The protocol outlines a robust two-step process commencing with the N-oxidation of 5-nitroisoquinoline, followed by a deoxygenative chlorination. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a meticulously detailed experimental protocol, and critical safety considerations to ensure procedural fidelity and laboratory safety.

Strategic Overview: Activating the C1 Position

The conversion of 5-nitroisoquinoline to this compound is a foundational transformation in heterocyclic chemistry. The isoquinoline core, while aromatic, requires activation for selective halogenation at the C1 position, which is electron-deficient due to the adjacent nitrogen atom. Direct electrophilic chlorination is not feasible and would lead to substitution on the benzene ring.

The established and most reliable strategy involves a two-step sequence:

  • N-Oxidation: The nitrogen atom of the isoquinoline ring is oxidized to form 5-nitroisoquinoline N-oxide. This crucial step electronically modifies the heterocyclic ring, significantly increasing the electrophilicity of the C1 and C3 positions.

  • Deoxygenative Chlorination: The intermediate N-oxide is subsequently treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reagent facilitates the substitution of the N-oxide group with a chlorine atom specifically at the C1 position, yielding the desired product.

This approach leverages the electronic properties of the isoquinoline N-oxide intermediate to achieve high regioselectivity, a cornerstone of effective synthetic design.

G cluster_workflow Synthetic Workflow A 5-Nitroisoquinoline (Starting Material) B 5-Nitroisoquinoline N-oxide (Intermediate) A->B Step 1: N-Oxidation (e.g., m-CPBA) C This compound (Final Product) B->C Step 2: Chlorination (POCl₃)

Caption: High-level overview of the two-step synthesis.

Mechanistic Rationale: The 'Why' Behind the Chemistry

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization.

The Role of N-Oxidation

The nitrogen atom in 5-nitroisoquinoline possesses a lone pair of electrons. Oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) converts this amine functionality into an N-oxide. This transformation has a profound electronic impact: the positively charged nitrogen and negatively charged oxygen act as a powerful electron-withdrawing group via resonance. This effect is particularly pronounced at the ortho (C1) and para (C8) positions, rendering them highly susceptible to nucleophilic attack. This activation is the linchpin of the entire synthetic strategy.[1][2]

The Vilsmeier-Haack Analogue: Chlorination with POCl₃

The reaction of an N-oxide with phosphorus oxychloride is a classic method for introducing a chlorine atom at the 2-position of pyridine-like heterocycles.[2][3] The mechanism proceeds as follows:

  • Activation of POCl₃: The nucleophilic oxygen of the 5-nitroisoquinoline N-oxide attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This attack displaces a chloride ion and forms a highly reactive adduct.

  • Nucleophilic Attack: The displaced chloride ion (Cl⁻) now acts as a nucleophile and attacks the electron-deficient C1 position of the isoquinoline ring.

  • Rearomatization: The resulting intermediate undergoes elimination of a dichlorophosphate moiety and subsequent rearomatization to furnish the stable this compound product.

This sequence is highly efficient and regioselective for the C1 position.[4][5]

G Chlorination Mechanism A 5-Nitroisoquinoline N-oxide C Reactive Adduct Intermediate A->C Nucleophilic attack by N-oxide oxygen B Phosphorus Oxychloride (POCl₃) B->C D Chloride Ion (Cl⁻) C->D releases E Addition Intermediate C->E D->E Nucleophilic attack at C1 F This compound (Product) E->F Elimination & Rearomatization G Dichlorophosphate Byproduct E->G releases

Caption: Mechanism of deoxygenative chlorination with POCl₃.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and safety precautions is essential for a successful outcome.

Part A: Synthesis of 5-Nitroisoquinoline N-oxide

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberPurity
5-Nitroisoquinoline174.16607-32-9≥98%
m-CPBA (77% max)172.57937-14-4~77%
Dichloromethane (DCM)84.9375-09-2Anhydrous
Sodium Bicarbonate (NaHCO₃)84.01144-55-8Saturated Sol.
Sodium Sulfite (Na₂SO₃)126.047757-83-710% Sol.
Anhydrous Magnesium Sulfate120.377487-88-9Granular

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitroisoquinoline (10.0 g, 57.4 mmol) in anhydrous dichloromethane (250 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add m-CPBA (approx. 77%, 15.0 g, ~67 mmol, 1.17 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture again to 0 °C. Quench the excess peroxide by slowly adding 10% aqueous sodium sulfite solution (50 mL) and stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow solid. Recrystallize from ethanol or purify by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to yield 5-nitroisoquinoline N-oxide. Expected yield: 85-95%.

Part B: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberPurity
5-Nitroisoquinoline N-oxide190.16374554-54-8From Part A
Phosphorus Oxychloride (POCl₃)153.3310025-87-3≥99%
Dichloromethane (DCM)84.9375-09-2Anhydrous
Ice---
Sodium Carbonate (Na₂CO₃)105.99497-19-8Saturated Sol.

Procedure:

  • Reaction Setup: (CRITICAL: Perform in a certified chemical fume hood) . To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (50 mL, ~538 mmol).

  • Reagent Addition: Slowly add the 5-nitroisoquinoline N-oxide (9.0 g, 47.3 mmol) in small portions to the stirred POCl₃. The addition may be exothermic; maintain control with a water bath if necessary.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the N-oxide is consumed.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.[5]

  • Work-up (CRITICAL: High Hazard Step): Place the flask containing the dark residue in a large ice-water bath. Very slowly and cautiously, quench the reaction by adding crushed ice portion-wise to the residue. This reaction is extremely exothermic and will generate HCl gas. Ensure adequate ventilation and personal protective equipment.

  • Neutralization and Extraction: Continue adding ice and water until the residue is fully dissolved. Carefully neutralize the acidic solution to pH 8-9 by the slow addition of saturated sodium carbonate solution. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a solid, can be purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a yellow solid.[6] Expected yield: 75-85%. Melting point: 183-184 °C.[7]

Quantitative Data Summary

Parameter5-NitroisoquinolineThis compound
Molecular Formula C₉H₆N₂O₂[8]C₉H₅ClN₂O₂[7][9]
Molar Mass ( g/mol ) 174.16208.60[10]
Appearance Yellow PowderYellow Crystalline Powder[7]
Melting Point (°C) 106-109183-184[7]
Purity (Typical) ≥98%>96%
Expected Yield (Intermediate)75-85% (from N-oxide)

Critical Safety & Handling Protocols

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and a strong lachrymator.[11] Contact with skin or eyes causes severe burns.[11][12] Inhalation can lead to fatal pulmonary edema, with symptoms being delayed.[11][12] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[12][13]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a face shield, chemical splash goggles, permeation-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable), and a lab coat.[11][13][14] Ensure an eyewash station and safety shower are immediately accessible.[13][14] Quenching must be performed slowly, with extreme caution, and under cooling.

  • Nitroaromatic Compounds (5-Nitroisoquinoline):

    • Hazards: Nitroaromatic compounds are generally considered toxic and can be irritants to the skin, eyes, and respiratory tract.[8] Handle with care to avoid generating dust.

    • Handling: Wear standard PPE, including gloves, goggles, and a lab coat.

  • General Precautions:

    • A thorough risk assessment should be conducted before commencing any work.[13]

    • Avoid inhalation of any vapors or dust.

    • Prevent skin and eye contact with all chemicals.[15]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Part A Incomplete oxidation; degradation of m-CPBA.Ensure m-CPBA is fresh and has been stored correctly. Increase reaction time or slightly increase the equivalents of m-CPBA.
Incomplete Reaction in Part B Insufficient reaction time or temperature; moisture in the reaction.Ensure the reaction is heated to a consistent reflux. Use freshly distilled POCl₃ and ensure all glassware is oven-dried to maintain anhydrous conditions.
Difficult Purification Presence of side products or unreacted starting material.Adjust the eluent polarity for column chromatography. For the final product, a heptane/toluene recrystallization can be effective.[16]
Violent Quench in Part B Quenching too quickly or with insufficient cooling.Add ice/water extremely slowly to the residue in a well-maintained ice bath. Ensure the reaction scale is appropriate for the vessel size to contain any splashing.

References

An In-depth Technical Guide to 1-Chloro-5-nitroisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloro-5-nitroisoquinoline in Modern Synthesis

This compound is a key heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the fusion of a pyridine and a benzene ring further functionalized with a chloro and a nitro group, make it a versatile scaffold for the development of complex molecular architectures.[1] This guide provides an in-depth exploration of the physical, chemical, and reactive properties of this compound, offering practical insights and detailed protocols for its use in research and drug discovery. The strategic placement of the electron-withdrawing nitro group and the reactive chloro substituent allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[2][3]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueReference(s)
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.6 g/mol [1]
Appearance Light yellow to yellow solid[1]
Melting Point 183-184 °C[1]
Boiling Point 376.8 °C at 760 mmHg[1]
Density 1.484 g/cm³[1]
CAS Number 58142-97-5[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Spectroscopic Characterization: Unveiling the Molecular Architecture

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the nitro group and the nitrogen atom in the isoquinoline ring will cause the protons to be deshielded, appearing in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the chlorine and nitro groups, as well as the carbons in the pyridine ring, will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, typically observed in the regions of 1570-1485 cm⁻¹ (asymmetric) and 1370-1320 cm⁻¹ (symmetric).[6] Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the chlorine atom (Cl), providing further structural confirmation.[8][9]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is typically achieved through the nitration of 1-chloroisoquinoline. The latter can be synthesized from isoquinoline-N-oxide.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Synthesis of 1-Chloroisoquinoline cluster_1 Step 2: Nitration Isoquinoline-N-Oxide Isoquinoline-N-Oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃, 105°C 1-Chloroisoquinoline_ref 1-Chloroisoquinoline This compound This compound 1-Chloroisoquinoline_ref->this compound HNO₃, H₂SO₄

Synthetic pathway to this compound.
Step-by-Step Experimental Protocol

Part A: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [10]

  • Under ice bath cooling, slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • Heat the reaction mixture to 105 °C and reflux overnight.

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under reduced pressure.

  • Quench the residue with ice water and extract with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 1-chloroisoquinoline.

Part B: Nitration of 1-Chloroisoquinoline

Note: This is a generalized protocol based on standard nitration procedures for aromatic compounds. Specific reaction conditions may need to be optimized.

  • In a round-bottom flask, dissolve 1-chloroisoquinoline in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitro group and the reactive chloro substituent. This unique arrangement opens up a plethora of possibilities for synthetic transformations.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as amide bond formation or the introduction of other substituents.[1]

Experimental Protocol: Reduction to 5-Amino-1-chloroisoquinoline [1]

  • Prepare a mixture of this compound (450 mg, 2.16 mmol), stannous chloride dihydrate (2.4 g, 10.6 mmol), and ethyl acetate (50 mL).

  • Stir the mixture under reflux under a nitrogen atmosphere for 3 hours.

  • After cooling, pour the mixture into ice-water and basify to pH 10.0 with aqueous sodium carbonate.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel to yield 5-amino-1-chloroisoquinoline.

Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNA) by the electron-withdrawing effect of the fused pyridine ring and the nitro group.[11][12] This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of substituted isoquinoline derivatives.[13][14]

Diagram of Key Reactions

G cluster_reduction Reduction cluster_substitution Nucleophilic Substitution (SNAr) Start This compound Amine 5-Amino-1-chloroisoquinoline Start->Amine Reduction (e.g., SnCl₂·2H₂O) Amine_sub 1-Amino-5-nitroisoquinoline Derivatives Start->Amine_sub R₂NH Ether 1-Alkoxy-5-nitroisoquinoline Derivatives Start->Ether ROH, base Thioether 1-Alkylthio-5-nitroisoquinoline Derivatives Start->Thioether RSH, base

Key chemical transformations of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3][15] This has led to its extensive use in the development of novel therapeutic agents, particularly kinase inhibitors.[2][16]

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The isoquinoline core can mimic the adenine region of ATP, the natural substrate for kinases, allowing for the design of potent and selective inhibitors. The chloro and nitro groups on the this compound scaffold provide key points for modification to optimize binding affinity and pharmacokinetic properties.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is classified as a combustible solid. Detailed toxicological properties have not been extensively investigated, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an ideal starting material for the creation of diverse molecular libraries. The ability to selectively functionalize both the chloro and nitro groups provides chemists with a powerful tool for the rational design of novel compounds with a wide range of biological activities. As research into targeted therapies continues to expand, the importance of scaffolds like this compound in the development of the next generation of medicines is set to grow.

References

An In-Depth Technical Guide to 1-Chloro-5-nitroisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-chloro-5-nitroisoquinoline, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its emerging role as a versatile building block for novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with actionable protocols and insights.

Core Compound Profile

This compound is a substituted isoquinoline featuring a chlorine atom at the C1 position and a nitro group at the C5 position. This unique substitution pattern imparts specific reactivity characteristics that make it a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 58142-97-5[1][2][3]
Molecular Formula C₉H₅ClN₂O₂[1][2][4]
Molecular Weight 208.61 g/mol [2]
Appearance Light yellow to yellow solid[5]
Melting Point 183-184 °C[1][5]
Boiling Point 376.8 °C (at 760 mmHg, predicted)[1][5]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)[1][5]

Expected Spectroscopic Characteristics:

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key analytical signatures based on established principles of spectroscopy.[6][7]

  • ¹H NMR: The spectrum would display a set of signals in the aromatic region (typically between 7.5 and 9.0 ppm), corresponding to the five protons on the isoquinoline core. The electron-withdrawing effects of the chloro and nitro groups would cause downfield shifts for adjacent protons.

  • ¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon bearing the chlorine (C1) and the carbon bearing the nitro group (C5) would be significantly influenced, with their chemical shifts providing key structural confirmation.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a chlorine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected stretches include: C=N and aromatic C=C stretches (~1450-1620 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively), and a C-Cl stretch (~700-800 cm⁻¹).[8]

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed as a direct, one-pot reaction. Instead, it is typically approached through a multi-step sequence involving the formation of the isoquinoline core, followed by chlorination and nitration, or vice-versa. A plausible synthetic route begins with the N-oxidation of isoquinoline, followed by chlorination.

A general procedure for the chlorination of an isoquinoline N-oxide, a likely precursor, involves reacting it with a chlorinating agent like phosphoryl chloride (POCl₃).[5] The subsequent nitration would then introduce the nitro group at the C5 position.

G cluster_0 Synthesis Pathway Isoquinoline_N_Oxide Isoquinoline N-Oxide 1_Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline_N_Oxide->1_Chloroisoquinoline  POCl₃ Target This compound 1_Chloroisoquinoline->Target  HNO₃/H₂SO₄ (Nitration)

Caption: Plausible synthetic pathway to this compound.

Key Reactivity Insights

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The isoquinoline scaffold is a prominent feature in many bioactive natural products and synthetic drugs.[9][10]

  • Nucleophilic Aromatic Substitution (SₙAr) at C1: The chlorine atom at the C1 position is activated towards nucleophilic displacement. This allows for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) by reacting it with appropriate nucleophiles. This is a cornerstone reaction for building molecular diversity.[11]

  • Reduction of the Nitro Group: The nitro group at C5 is readily reduced to a primary amine (5-amino-1-chloroisoquinoline). This transformation opens up a vast landscape of subsequent chemical modifications, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer reactions.[1][12]

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group is a fundamental transformation that unlocks the synthetic potential of the C5 position. The following protocol describes the conversion of this compound to 5-amino-1-chloroisoquinoline.

Objective: To synthesize 5-amino-1-chloroisoquinoline via the reduction of this compound using stannous chloride dihydrate.[1]

Materials:

  • This compound (450 mg, 2.16 mmol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (2.4 g, 10.6 mmol)

  • Ethyl acetate (EtOAc) (50 mL)

  • Ice-water

  • Aqueous sodium carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine this compound (450 mg) and ethyl acetate (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add stannous chloride dihydrate (2.4 g) to the mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water.

  • Basify the mixture to a pH of approximately 10 by carefully adding aqueous sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel to obtain the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.

G cluster_1 Workflow: Nitro Group Reduction A 1. Mix Reactants: This compound SnCl₂·2H₂O, EtOAc B 2. Reflux (3h) under N₂ A->B C 3. Workup: Quench with ice-water Basify with Na₂CO₃ B->C D 4. Extraction with EtOAc C->D E 5. Purify: Column Chromatography D->E F Product: 5-amino-1-chloroisoquinoline E->F

Caption: Experimental workflow for the reduction of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[10][13] The presence of both a reactive chloro group and a versatile nitro (or amino) group makes this compound an exceptionally valuable starting material for generating libraries of novel compounds for biological screening.[9][11]

  • Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity by inhibiting key enzymes such as protein kinases or topoisomerases.[9] The C1 and C5 positions of the scaffold can be elaborated to optimize binding to the active sites of these oncogenic targets.

  • Antimicrobial Agents: The isoquinoline framework is also found in compounds with antibacterial and antifungal properties.[11][14] Derivatives can be synthesized to interfere with essential microbial processes, such as DNA replication or cell wall synthesis.

  • CNS-Active Agents: The structural similarity of the isoquinoline core to certain neurotransmitters has led to its exploration in developing treatments for neurological disorders.[12]

G cluster_2 Role as a Drug Discovery Scaffold cluster_C1 C1 Position (SₙAr) cluster_C5 C5 Position (Reduction) Start This compound Nuc Nucleophiles (R-NH₂, R-OH, etc.) Start->Nuc Red Reduction (NO₂ → NH₂) Start->Red Library Diverse Compound Library Nuc->Library Deriv Amide Coupling, Sulfonylation, etc. Red->Deriv Deriv->Library Screening Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) Library->Screening Hit Hit Compound Screening->Hit

Caption: Use of this compound as a scaffold in drug discovery.

Safety and Handling

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[3][15]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][15]

  • Eye Damage/Irritation: Causes serious eye irritation.[3][15]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][15]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as recommended.[1][5]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its well-defined points of reactivity at the C1 and C5 positions provide a reliable and versatile platform for the synthesis of diverse molecular architectures. For researchers and drug development professionals, understanding the properties and reaction protocols associated with this scaffold is a key step toward the rational design of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-5-nitroisoquinoline (CAS No. 58142-97-5), a key intermediate in synthetic organic chemistry. The following sections are designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The narrative emphasizes the rationale behind spectral features, providing a framework for structural confirmation and purity assessment.

Introduction and Molecular Structure

This compound is a bicyclic aromatic heterocycle with the molecular formula C₉H₅ClN₂O₂. Its structure features an isoquinoline core substituted with a chlorine atom at the C1 position and a nitro group at the C5 position. These substituents significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature. The chlorine atom, an ortho, para-directing deactivator, and the nitro group, a meta-directing strong deactivator, create a unique electronic environment that is clearly distinguishable by modern spectroscopic techniques.

The primary utility of this compound lies in its role as a versatile building block. The chlorine at the C1 position is susceptible to nucleophilic substitution, while the nitro group at C5 can be reduced to an amine, providing two reactive handles for the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Accurate characterization is therefore paramount to ensure the identity and purity of the material before its use in subsequent synthetic steps.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework. The analysis that follows is based on established substituent effects on the isoquinoline scaffold.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region, each corresponding to one of the five protons on the isoquinoline ring system. The electron-withdrawing nature of both the nitro group and the nitrogen atom in the ring causes a general downfield shift of all protons compared to benzene.

  • H4 and H3: The protons on the pyridine ring, H3 and H4, typically appear as a pair of doublets due to ortho-coupling. H4 is expected to be further downfield than H3 due to its peri-position relative to the C5-nitro group, which exerts a strong deshielding effect.

  • H6, H7, and H8: These protons on the benzene ring form a more complex splitting pattern. H6 is significantly deshielded by the adjacent nitro group and should appear as a doublet. H8 is influenced by the lone pair of the peri nitrogen atom and the chloro-substituent, likely appearing as a doublet. H7 will be a triplet (or more accurately, a doublet of doublets) due to coupling with both H6 and H8.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H3~7.70d~5.8Ortho-coupled to H4.
H4~8.45d~5.8Ortho-coupled to H3; deshielded by peri-NO₂ group.
H6~8.80d~7.5Adjacent to the strongly electron-withdrawing NO₂ group.
H7~7.85t~8.0Coupled to both H6 and H8.
H8~8.20d~8.5Influenced by the ring nitrogen and C1-Cl bond.
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum should exhibit nine distinct signals for the nine carbon atoms, as there is no molecular symmetry. The chemical shifts are heavily influenced by the substituents.

  • C1 and C5: The carbons directly attached to the chlorine and nitro groups (C1 and C5) will have their chemical shifts significantly affected. C1 will be shifted downfield due to the electronegativity of chlorine. C5, bearing the nitro group, will also be strongly deshielded.

  • Quaternary Carbons: The bridgehead carbons (C4a and C8a) and the substituted carbons (C1 and C5) will appear as signals with lower intensity compared to the protonated carbons.

  • CH Carbons: The remaining five carbons (C3, C4, C6, C7, C8) will show intense signals, with their shifts determined by their proximity to the electron-withdrawing groups and the ring nitrogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~152Attached to electronegative Cl and adjacent to N.
C3~122Standard aromatic CH in the pyridine ring.
C4~125Deshielded by peri-NO₂ group.
C4a~135Bridgehead carbon.
C5~148Attached to the strongly withdrawing NO₂ group.
C6~120Influenced by adjacent NO₂ group.
C7~130Aromatic CH.
C8~128Aromatic CH.
C8a~145Bridgehead carbon adjacent to N.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm, centered around 6 ppm, is appropriate. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220 ppm is standard. A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key absorptions will be from the nitro group, the C-Cl bond, and the aromatic system.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~1530-1550Asymmetric StretchN-OCharacteristic strong absorption for aromatic nitro compounds.
~1340-1360Symmetric StretchN-OCharacteristic strong absorption for aromatic nitro compounds.
~1620-1580C=C & C=N StretchAromatic RingMultiple bands typical for the isoquinoline core.
~3100-3000C-H StretchAromatic C-HAromatic C-H stretching vibrations.
~850-750C-H BendingAromatic C-HOut-of-plane bending vibrations, pattern is diagnostic of substitution.
~1100-1000C-Cl StretchAryl-ClAbsorption for the carbon-chlorine bond.
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern observed in the mass spectrum provides valuable structural clues.

Analysis of the Mass Spectrum

The molecular formula C₉H₅ClN₂O₂ gives a monoisotopic mass of approximately 208.00 Da.

  • Molecular Ion (M⁺˙): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺˙ peak and an (M+2)⁺˙ peak with an intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. A logical fragmentation pathway involves the loss of neutral species to form stable ions. Key expected fragments include:

    • [M - NO₂]⁺: Loss of a nitro radical (46 Da) to give an ion at m/z ~162.

    • [M - Cl]⁺: Loss of a chlorine radical (35/37 Da) to give an ion at m/z ~173.

    • [M - NO₂ - HCN]⁺: Subsequent loss of hydrogen cyanide (27 Da) from the pyridine ring, a common fragmentation for quinolines and isoquinolines.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (for ³⁵Cl)Proposed FragmentFormulaRationale
208[M]⁺˙C₉H₅³⁵ClN₂O₂Molecular Ion
210[M+2]⁺˙C₉H₅³⁷ClN₂O₂Isotope peak for ³⁷Cl (approx. 32% of M⁺˙)
162[M - NO₂]⁺C₉H₅³⁵ClN⁺Loss of nitro radical (NO₂)
173[M - Cl]⁺C₉H₅N₂O₂⁺Loss of chlorine radical (Cl)
135[M - NO₂ - HCN]⁺C₈H₄³⁵ClN⁺Loss of NO₂ followed by HCN
Visualizing the Fragmentation Pathway

The logical relationship between the parent ion and its major fragments can be visualized using a workflow diagram.

Fragmentation_Pathway M [M]⁺˙ m/z 208/210 (C₉H₅ClN₂O₂) F1 [M - NO₂]⁺ m/z 162/164 (C₉H₅ClN) M->F1 - NO₂ F2 [M - Cl]⁺ m/z 173 (C₉H₅N₂O₂) M->F2 - Cl F3 [M - NO₂ - HCN]⁺ m/z 135/137 (C₈H₄ClN) F1->F3 - HCN

Caption: Proposed EI-MS fragmentation of this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is ideal. Alternatively, direct infusion via an Electrospray Ionization (ESI) source can be used after dissolving the sample in a suitable solvent like acetonitrile or methanol.

  • Ionization: Use a standard EI energy of 70 eV for GC-MS to generate reproducible fragmentation patterns. For ESI, use positive ion mode to observe protonated molecules [M+H]⁺.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-300, to detect the molecular ion and key fragments.

  • High-Resolution MS (HRMS): For accurate mass measurement and formula confirmation, analyze the sample on a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer. This allows for the determination of the elemental composition with high confidence.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (208.6 g/mol ) and elemental formula (C₉H₅ClN₂O₂), with the 3:1 M/M+2 isotope pattern confirming the presence of one chlorine atom.

  • IR spectroscopy confirms the presence of key functional groups, most notably the strong N-O stretching bands of the nitro group and the C-Cl stretch.

  • NMR spectroscopy provides the definitive structural proof, establishing the connectivity of the C-H framework and the specific substitution pattern on the isoquinoline core.

Together, these three techniques provide a self-validating system for the unequivocal identification and characterization of this compound, ensuring its suitability for advanced applications in research and development.

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. The strategic placement of a chlorine atom at the C1 position and a nitro group on the benzo-ring at C5 dictates its chemical behavior, particularly the reactivity of the C-Cl bond. This guide provides a comprehensive analysis of the electronic factors governing the reactivity of the chlorine atom, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, this guide leverages established principles of physical organic chemistry, data from analogous compounds, and mechanistic insights to provide a robust predictive framework for its synthetic transformations. Detailed experimental protocols for the functionalization of the nitro group and illustrative workflows for the anticipated nucleophilic substitution at the C1 position are presented.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline nucleus is a prominent feature in a vast number of natural alkaloids, such as morphine and papaverine, and synthetic compounds with a broad spectrum of biological activities.[1] The ability to functionalize the isoquinoline core is paramount in the development of novel therapeutic agents and advanced materials. This compound represents a key intermediate where the chlorine atom serves as a handle for introducing molecular diversity. Its reactivity is profoundly influenced by the electronic interplay between the nitrogen atom in the heteroaromatic ring and the strongly electron-withdrawing nitro group.

Electronic Landscape of this compound: Activating the C1 Position

The reactivity of the chlorine atom at the C1 position in this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate formed during the reaction.[2][3]

The key electronic factors at play in this compound are:

  • Inductive Effect (-I): The electronegative nitrogen atom in the isoquinoline ring and the nitro group both exert a strong electron-withdrawing inductive effect.[4] This effect polarizes the C-Cl bond, rendering the C1 carbon atom more electrophilic and thus more susceptible to attack by nucleophiles.

  • Resonance Effect (-M): The nitro group at the C5 position exerts a powerful electron-withdrawing resonance effect. This effect is crucial for stabilizing the intermediate formed upon nucleophilic attack, known as a Meisenheimer complex.[3] The negative charge introduced by the nucleophile can be delocalized onto the nitro group through resonance, which significantly lowers the activation energy of the reaction.

The position of the nitro group is critical. For optimal stabilization of the Meisenheimer complex, the electron-withdrawing group should be positioned ortho or para to the leaving group.[2] In this compound, the nitro group is in the para-position relative to the C1 carbon, allowing for effective resonance stabilization of the intermediate.

Amination_Workflow Start Dissolve this compound and amine in solvent Add_Base Add base (e.g., Triethylamine) Start->Add_Base Heat Heat reaction mixture (e.g., 80-120 °C) Add_Base->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purification by column chromatography Workup->Purify Product Isolate 1-amino-5-nitroisoquinoline derivative Purify->Product Reduction_Workflow Start Suspend this compound in EtOAc Add_Reagent Add stannous chloride dihydrate (SnCl₂·2H₂O) Start->Add_Reagent Reflux Reflux under nitrogen atmosphere for 3h Add_Reagent->Reflux Cool_Quench Cool and pour into ice-water Reflux->Cool_Quench Basify Basify to pH 10 with aq. Na₂CO₃ Cool_Quench->Basify Extract Extract with EtOAc Basify->Extract Purify Purify by column chromatography Extract->Purify Product Isolate 5-amino-1-chloroisoquinoline Purify->Product Meisenheimer_Mechanism Reactant This compound + Nu- TS1 Transition State 1 (Rate-determining) Reactant->TS1 Step 1: Addition Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2: Elimination Product 1-Substituted-5-nitroisoquinoline + Cl- TS2->Product

References

discovery and history of 1-chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-5-nitroisoquinoline: Discovery, Synthesis, and Applications

Introduction

This compound is a key heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. As a disubstituted isoquinoline, its chemical architecture—a fusion of a benzene ring and a pyridine ring, functionalized with a reactive chlorine atom and an electron-withdrawing nitro group—makes it a versatile intermediate for the construction of more complex molecular entities. The strategic placement of the chloro and nitro groups imparts a unique reactivity profile, enabling a wide array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive exploration of the history, synthesis, physicochemical properties, and core reactivities of this compound, providing a foundational understanding of its significance and utility in modern chemical science.

Historical Context: The Isoquinoline Core

The journey of this compound is intrinsically linked to the discovery and exploration of its parent heterocycle, isoquinoline.

  • Discovery of Isoquinoline: Isoquinoline was first isolated in 1885 from coal tar. Its structure was established through oxidative degradation, which yielded both phthalic acid and pyridine-3,4-dicarboxylic acid, confirming the fusion of a benzene and pyridine ring.[1]

  • Pioneering Syntheses: The development of synthetic routes to the isoquinoline core was crucial for the eventual synthesis of its derivatives. Several named reactions became foundational:

    • The Pomeranz-Fritsch Reaction (1893): Independently described by Cäsar Pomeranz and Paul Fritsch, this method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine, to produce the isoquinoline nucleus.[2][3][4] This reaction proved versatile for creating a diverse range of isoquinoline structures.[4][5]

    • The Bischler-Napieralski Reaction: This widely used method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.[6][7]

    • The Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][8]

These seminal synthetic strategies paved the way for chemists to construct the isoquinoline scaffold and subsequently explore its functionalization through electrophilic and nucleophilic substitution reactions, leading to the creation of specific derivatives like this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from the parent isoquinoline. The process involves the introduction of the chloro and nitro groups onto the heterocyclic core. A common and effective strategy involves the initial chlorination at the 1-position followed by nitration.

Step 1: Synthesis of 1-Chloroisoquinoline

The conversion of the C1-position of isoquinoline to a chloro-substituted carbon is efficiently accomplished via the N-oxide. The hydroxyl group of the tautomeric 1-isoquinolinone (isocarbostyril) can be converted to the chloride using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). A more direct route from isoquinoline involves its N-oxidation followed by treatment with POCl₃.

Experimental Protocol: Synthesis of 1-Chloroisoquinoline from Isoquinoline-N-Oxide [9]

  • Reaction Setup: Under ice-bath cooling, slowly add phosphoryl chloride (POCl₃, 200 mL) dropwise to isoquinoline-N-oxide (20.0 g).

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 105 °C and maintain it at reflux overnight.

  • Work-up: Upon completion (monitored by TLC), remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching and Extraction: Carefully quench the residue with ice water and extract the aqueous mixture with dichloromethane.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 1-chloroisoquinoline.

Step 2: Nitration of 1-Chloroisoquinoline

The subsequent step is the regioselective nitration of 1-chloroisoquinoline. In the isoquinoline ring system, electrophilic substitution, such as nitration, preferentially occurs on the benzene ring at the C5 and C8 positions. The presence of the deactivating chloro group at C1 and the directing effect of the ring nitrogen favor nitration at the C5 position.

General Protocol: Nitration

  • Reaction Setup: Dissolve 1-chloroisoquinoline in a strong acid, typically concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitrating Agent: Add a nitrating agent, such as concentrated nitric acid or potassium nitrate, dropwise while maintaining the low temperature.

  • Reaction and Work-up: Allow the reaction to proceed until completion. Carefully pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash it with water, and purify it by recrystallization or column chromatography to obtain this compound.

Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: N-Oxidation & Chlorination cluster_step2 Step 2: Nitration Isoquinoline Isoquinoline Isoquinoline-N-Oxide Isoquinoline-N-Oxide Isoquinoline->Isoquinoline-N-Oxide Oxidation 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃ This compound This compound 1-Chloroisoquinoline->this compound HNO₃, H₂SO₄

Caption: Synthetic pathway to this compound.

Physicochemical Properties

This compound is a yellow crystalline solid.[10] Its key properties are summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₅ClN₂O₂[10][11]
Molecular Weight 208.60 g/mol [10]
Melting Point 183-184 °C[10][12]
Boiling Point 376.8 °C at 760 mmHg[10]
Appearance Light yellow to yellow solid[10][12]
Storage Under inert gas (Nitrogen or Argon) at 2-8 °C[10][12]

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C1 Position

The chlorine atom at the C1 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds. This reaction is a cornerstone of its application in medicinal chemistry.

Reduction of the C5-Nitro Group

The nitro group is readily reduced to a primary amine, providing a crucial functional handle for further derivatization. This transformation is commonly achieved using reagents like stannous chloride (SnCl₂) dihydrate in ethyl acetate or catalytic hydrogenation.[13] The resulting 5-amino-1-chloroisoquinoline is itself a valuable intermediate for constructing fused heterocyclic systems or for introducing substituents via diazotization reactions.

Reactivity of this compound cluster_snar Nucleophilic Aromatic Substitution (C1) cluster_reduction Nitro Group Reduction (C5) Start This compound SNAr_Product 1-Substituted-5-nitroisoquinoline Start->SNAr_Product Nu: (e.g., R-NH₂) Reduction_Product 5-Amino-1-chloroisoquinoline Start->Reduction_Product [H] (e.g., SnCl₂/HCl)

Caption: Key reactions of this compound.

Experimental Protocol: Reduction to 5-Amino-1-chloroisoquinoline [13]

  • Reaction Setup: In a round-bottom flask, create a mixture of this compound (450 mg, 2.2 mmol), stannous chloride dihydrate (2.4 g, 11 mmol), and ethyl acetate (50 mL).

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to reflux for 3 hours.

  • Work-up: After cooling, pour the mixture into ice-water and basify to a pH of 10 with an aqueous sodium carbonate solution.

  • Extraction: Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum. Purify the residue by column chromatography on silica gel to yield the product as a light yellow solid.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of biological activities.[5][14] Chlorinated heterocycles are also prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity.[15]

Derivatives of this compound are explored for various therapeutic applications:

  • Anticancer Agents: The isoquinoline core is present in several anticancer drugs.[16] The ability to functionalize both the C1 and C5 positions of this intermediate allows for the synthesis of libraries of compounds for screening against cancer cell lines.

  • Kinase and Phosphodiesterase Inhibitors: The isoquinoline framework is a common feature in molecules designed to inhibit enzymes like kinases and phosphodiesterases, which are important targets in various diseases.[5]

  • General Pharmaceutical Intermediates: As a versatile building block, it serves as a precursor for a wide range of complex molecules in drug discovery programs targeting neurological disorders, infectious diseases, and inflammatory conditions.[10][17]

Conclusion

This compound represents a confluence of historical synthetic development and modern medicinal chemistry needs. Born from the foundational methods used to construct the isoquinoline core, its true value lies in the dual reactivity offered by its chloro and nitro substituents. This guide has outlined its historical context, detailed its synthesis, summarized its properties, and highlighted its key chemical transformations. For the research scientist, this compound is not merely a chemical compound but a strategic tool, offering multiple avenues for molecular elaboration and the discovery of novel, biologically active agents.

References

Safe Handling and Management of 1-chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with 1-chloro-5-nitroisoquinoline. Designed for professionals in research and drug development, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep-seated culture of safety and scientific integrity.

Chapter 1: Compound Profile & Hazard Identification

This compound is a chlorinated and nitrated isoquinoline derivative. Its specific combination of functional groups dictates its reactivity and toxicological profile, necessitating stringent handling protocols. Understanding its fundamental properties is the first step in a robust safety assessment.

Physicochemical Properties

A clear understanding of the compound's physical state and properties is crucial for anticipating its behavior in a laboratory setting.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.6 g/mol [2]
Appearance Light yellow to yellow solid[3]
Melting Point 183-184 °C[3]
Boiling Point 376.8 ± 27.0 °C (Predicted)[3]
Density 1.484 g/cm³ (Predicted)[3]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[3]
GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with the following hazards, mandating specific precautions.

GHS PictogramSignal WordHazard ClassHazard Code & Statement
alt text
Warning Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific Target Organ ToxicityH335: May cause respiratory irritation

Source:[3]

The presence of the GHS07 pictogram (Exclamation Mark) immediately signals that this compound poses significant acute toxicity, skin, and eye irritation risks.[3]

Chapter 2: The Hierarchy of Controls: A Risk-Based Approach

Before any laboratory work begins, a thorough risk assessment must be performed. The most effective safety strategy follows the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. This framework is not a checklist but a systematic approach to ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Application Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Investigate less hazardous analogues if possible) Engineering Engineering Controls (Primary Containment) Admin Administrative Controls (SOPs, Training) Eng_Details • Chemical Fume Hood • Glove Box for potent analogues • Ventilated Enclosures for weighing Engineering->Eng_Details PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin_Details • Standard Operating Procedures (SOPs) • Mandatory training records • Designated work areas Admin->Admin_Details PPE_Details • Nitrile Gloves (double-gloved) • Chemical Splash Goggles / Face Shield • Lab Coat • Respiratory Protection (if needed) PPE->PPE_Details

Caption: Hierarchy of Controls applied to this compound.

  • Elimination/Substitution : As this compound is the subject of research, elimination is not feasible. Substitution with a less hazardous analogue should be considered if the research goals permit.

  • Engineering Controls : This is the primary method for containment. All handling of this compound solid and its solutions must be performed within a certified chemical fume hood to mitigate inhalation risks (H332, H335).

  • Administrative Controls : All personnel must be trained on the specific hazards and handling procedures outlined in a dedicated Standard Operating Procedure (SOP) before working with this compound.

  • Personal Protective Equipment (PPE) : PPE is essential but serves as the final barrier. Its selection must be directly informed by the hazards.

Chapter 3: Laboratory Handling Protocols

Adherence to detailed, validated protocols is non-negotiable. The following procedures are designed to minimize exposure during common laboratory tasks.

Weighing and Solution Preparation

Causality : The solid form of this compound presents a significant inhalation hazard (H332, H335).[4] This protocol is designed to prevent the generation and dispersal of dust.

  • Preparation : Don appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles). Ensure the chemical fume hood or a ventilated balance enclosure is operational.

  • Staging : Place all necessary equipment (spatula, weigh boat, container for the solution, solvent) inside the ventilated enclosure before introducing the compound.

  • Weighing : Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Avoid any rapid movements that could aerosolize the powder.

  • Dissolution : Add the solid to the final container. Rinse the weigh boat with a small amount of the intended solvent and add the rinse to the container to ensure a complete transfer.

  • Cleanup : Wipe down the spatula and the weighing surface with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

Reaction Setup and Monitoring

Causality : The compound's reactivity profile is not fully characterized, and it is incompatible with strong oxidizing agents, acids, and bases.[4] This protocol ensures controlled reaction conditions.

  • Glassware : Ensure all glassware is clean, dry, and free of contaminants.

  • Assembly : Set up the reaction apparatus within a chemical fume hood.

  • Inert Atmosphere : Given the recommended storage conditions under inert gas, consider running reactions under an inert atmosphere (Nitrogen or Argon) to prevent unknown air-sensitive reactions.[3]

  • Reagent Addition : Add reagents slowly and in a controlled manner. If adding incompatible materials, ensure the reaction is cooled and addition is dropwise.

  • Monitoring : Continuously monitor the reaction for any signs of an excursion (e.g., unexpected color change, gas evolution, temperature increase).

Chapter 4: Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of this compound.

PPE TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended.Protects against skin irritation (H315) and absorption.[5] Immediately replace gloves if contamination is suspected.
Eye Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.Protects against serious eye irritation (H319).[4][6]
Skin/Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Prevents incidental skin contact.[4]
Respiratory Protection A NIOSH-approved respirator with particulate filters (e.g., N95) may be required if engineering controls are insufficient or during a large spill cleanup.Protects against inhalation hazards (H332, H335).[4] Use should be governed by a formal respiratory protection program.

Chapter 5: Storage & Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Location : Store in a cool, dry, well-ventilated area designated for toxic chemicals.[4][7]

  • Conditions : Keep the container tightly closed and store under an inert atmosphere (Nitrogen or Argon) at the recommended temperature of 2-8°C.[3]

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4]

  • Labeling : Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal
  • Containment : All waste materials (e.g., contaminated gloves, weigh boats, filter paper, excess solutions) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Procedure : Dispose of the waste through an approved institutional or commercial waste disposal program.[4] Do not pour waste down the drain.[8]

Chapter 6: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Risk (Minor vs. Major) Start->Assess Evacuate Evacuate Immediate Area Alert Others Call Emergency Services Assess->Evacuate Major MinorSpill Minor Spill Procedure (Trained Personnel Only) Assess->MinorSpill Minor End Report Incident Evacuate->End DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) MinorSpill->DonPPE Contain Cover with Absorbent Material (Avoid raising dust) DonPPE->Contain Collect Carefully Collect Material Place in Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

Caption: Workflow for responding to a this compound spill.

First Aid Measures

Causality : These steps are designed to rapidly decontaminate and seek professional medical help, addressing the compound's acute toxicity and irritant properties.

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10]

Fire Procedures
  • Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]

  • Hazards : In a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas may be produced.[4][6]

  • Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

References

potential biological activities of 1-chloro-5-nitroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 1-Chloro-5-nitroisoquinoline Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. We will explore their synthesis, delve into their promising biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these molecules.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone of many biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and ability to engage in various intermolecular interactions make it an excellent scaffold for designing therapeutic agents. The introduction of specific substituents onto this core can dramatically modulate its physicochemical properties and biological profile. In the case of this compound, the electron-withdrawing nature of the chloro group at the 1-position and the nitro group at the 5-position significantly influences the molecule's electronic properties, reactivity, and potential as a bioactive agent.[3]

The strategic placement of the nitro group, in particular, has been shown to unlock a diverse range of research applications, especially in oncology and infectious diseases.[3] Nitroaromatic compounds have a well-established history as antimicrobial agents, and their derivatives are increasingly being investigated for their anticancer properties.[3]

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of derivatives from the this compound core often involves nucleophilic substitution or reduction of the nitro group, followed by further functionalization. For instance, the nitro group can be reduced to an amine, providing a handle for a wide array of chemical modifications.

Experimental Protocol: Synthesis of 5-Amino-1-chloroisoquinoline

This protocol details the reduction of this compound to 5-amino-1-chloroisoquinoline, a key intermediate for further derivatization.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (450 mg, 2.2 mmol) and stannous chloride dihydrate (2.4 g, 11 mmol) in ethyl acetate (50 mL) is prepared.[4]

  • The mixture is stirred under reflux in a nitrogen atmosphere for 3 hours.[4]

  • After cooling, the reaction mixture is poured into ice-water.[4]

  • The pH is adjusted to 10.0 by the addition of an aqueous sodium carbonate solution.[4]

  • The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.[4]

  • The resulting residue is purified by column chromatography on silica gel to yield the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.[4]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents.[3] Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes, induction of cellular stress, and disruption of key signaling pathways.

Mechanisms of Action
  • Enzyme Inhibition: A significant body of research highlights that isoquinoline derivatives can inhibit enzymes critical for cancer cell survival.[5]

    • Topoisomerase I (Top1) Inhibition: Nitrated indenoisoquinolines are potent inhibitors of human topoisomerase I.[3] Top1 is essential for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3] The nitro group on the isoquinoline ring has been shown to significantly enhance the Top1 inhibitory activity of these compounds.[3]

    • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP is another critical enzyme in the DNA damage response pathway.[3] Some nitroisoquinoline derivatives are being investigated as potential PARP inhibitors.[3] This is particularly relevant for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3]

  • Induction of Oxidative Stress: Structurally related nitroquinoline compounds can induce the generation of intracellular reactive oxygen species (ROS).[6] This increase in ROS leads to cellular damage and triggers apoptotic pathways.[6]

  • Modulation of Signaling Pathways: Isoquinoline derivatives can influence key signaling pathways involved in cancer progression. For example, they may regulate the PI3K/mTOR pathway, which is crucial for cell growth and survival.[5][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of nitroisoquinoline derivatives have been evaluated against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A3751-10[3]
Nitrated IndenoisoquinolinesVariousLow nanomolar to micromolar range[3]
Naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivativesMCF-716.1 and 19.8[2]

Visualizing Anticancer Mechanisms

anticancer_mechanisms cluster_compound This compound Derivative cluster_cell Cancer Cell compound Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros Induction enzymes Topoisomerase I PARP compound->enzymes Inhibition dna_damage DNA Strand Breaks ros->dna_damage Oxidative Stress apoptosis Apoptosis dna_damage->apoptosis Triggers enzymes->dna_damage mtt_assay_workflow start Seed Cancer Cells (96-well plate) treat Add Nitroisoquinoline Derivative (various conc.) start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (few hours) add_mtt->incubate2 formazan Viable cells form purple formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize incubate2->solubilize read Measure Absorbance solubilize->read solubilize->read

References

Methodological & Application

The Strategic Functionalization of 1-Chloro-5-Nitroisoquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoquinoline core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active compounds and functional materials. Among its derivatives, 1-chloro-5-nitroisoquinoline stands out as a particularly valuable building block. The presence of a chlorine atom at the C1 position provides a reactive handle for synthetic diversification, while the electron-withdrawing nitro group at the C5 position modulates the electronic properties of the aromatic system, influencing both reactivity and biological interactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] This guide provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile substrate in their synthetic endeavors.

Core Principles of Reactivity: Navigating the Nuances of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of several factors. The chlorine atom at the C1 position is activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of the adjacent nitrogen atom in the isoquinoline ring. This effect is further amplified by the strongly electron-withdrawing nitro group at the C5 position.[2] This inherent activation makes C-Cl bond cleavage feasible, though it often requires more specialized and electron-rich ligands compared to the more reactive aryl bromides or iodides.[1]

It is crucial to recognize that while the nitro group enhances the electrophilicity of the C1 position, it can also participate in side reactions under certain reducing conditions. Therefore, careful selection of the catalyst, ligands, base, and reaction conditions is paramount to achieving high yields and selectivity. For particularly challenging couplings, an in-situ halogen exchange to the more reactive 1-iodo-5-nitroisoquinoline can be a viable strategy.[3]

Visualizing the General Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a systematic and well-controlled experimental setup. The following diagram illustrates a generalized workflow applicable to the reactions discussed in this guide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Oven-dried Reaction Vessel add_solids Add Pd Catalyst, Ligand, Base, This compound, and Coupling Partner prep_vessel->add_solids inert_atm Establish Inert Atmosphere (e.g., N2 or Ar) add_solids->inert_atm add_solvents Add Anhydrous, Degassed Solvents inert_atm->add_solvents heating Heat to Desired Temperature with Vigorous Stirring add_solvents->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cool Cool to Room Temperature monitoring->cool extraction Aqueous Work-up & Solvent Extraction cool->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification G pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Cl(L2) pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)-Ar'(L2) pd2_add->pd2_trans Transmetalation (Ar'-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

References

Application Notes and Protocol: Nucleophilic Aromatic Substitution on 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1] Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr reactions are most efficient on aromatic rings rendered electron-deficient by the presence of strong electron-withdrawing groups.[2] The isoquinoline scaffold is a prominent heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The strategic placement of a nitro group on the isoquinoline ring system significantly activates it towards nucleophilic attack, making substrates like 1-chloro-5-nitroisoquinoline versatile building blocks for drug discovery and development.

This document provides a comprehensive guide to performing nucleophilic aromatic substitution on this compound. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol for a typical amination reaction, and provides insights into reaction optimization and troubleshooting.

Mechanism and Scientific Rationale

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism.[2][3] The reaction is initiated by the attack of a nucleophile at the C1 position, which bears the chloride leaving group. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group at the C5 position and the inherent electron-deficient nature of the pyridine ring within the isoquinoline system.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile adds to the C1 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate known as a Meisenheimer complex.[3][4] This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group.[2][5] This delocalization is a key factor in lowering the activation energy of this step, which is typically the rate-determining step of the reaction.[4][6]

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is generally fast. The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions.[1] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4]

The presence of the nitro group ortho or para to the leaving group is critical for significant rate enhancement, as it allows for direct delocalization of the negative charge of the Meisenheimer complex.[2][5] In this compound, the nitro group is in a "para-like" position relative to the C1 carbon, providing substantial activation.

Experimental Workflow Diagram

SNAr_Workflow Reagents Reagents (this compound, Nucleophile, Base, Solvent) ReactionSetup Reaction Setup (Inert Atmosphere, Temperature Control) Reagents->ReactionSetup 1. Combine Reaction Reaction (Stirring, Monitoring by TLC/LC-MS) ReactionSetup->Reaction 2. Heat & Stir Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup 3. Cool & Quench Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Crude Product Final Product Purification->Product 5. Isolate Pure

Caption: General workflow for the SNAr reaction.

Detailed Experimental Protocol: Synthesis of 1-Amino-5-nitroisoquinoline

This protocol describes a representative SNAr reaction using an amine as the nucleophile. The principles can be adapted for other nucleophiles such as alkoxides, thiols, and stabilized carbanions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with care.
Amine (e.g., Benzylamine)ReagentCommercially AvailableUse 1.1-1.5 equivalents.
Diisopropylethylamine (DIPEA)ReagentCommercially AvailableUse as a non-nucleophilic base.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableAnhydrous solvent is recommended.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaCl (Brine)-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure
  • Reaction Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material.

  • Add the amine nucleophile (1.1 eq) to the stirred solution.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. The base scavenges the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical reaction time is 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-amino-5-nitroisoquinoline derivative.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient temperature.Increase the reaction temperature in increments of 10 °C.
Low nucleophilicity of the amine.Consider using a stronger base or a more polar aprotic solvent like DMSO.
Steric hindrance.Prolong the reaction time or increase the temperature.
Formation of Side Products Reaction temperature is too high.Lower the reaction temperature.
Presence of water.Ensure all glassware is dry and use anhydrous solvents.
Competing reactions.If the nucleophile has multiple reactive sites, consider using a protecting group strategy.
Difficult Purification Product and starting material have similar Rf values.Optimize the eluent system for column chromatography; consider using a different stationary phase.

Safety Precautions

  • This compound: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Solvents: DMF is a reproductive hazard. Handle with care and avoid inhalation and skin contact. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Bases: DIPEA is corrosive and should be handled with care.

  • General Precautions: Always perform reactions in a well-ventilated area. In case of skin contact, wash immediately with soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]

References

synthesis of 5-amino-1-chloroisoquinoline from 1-chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 5-amino-1-chloroisoquinoline, a key intermediate in medicinal chemistry, through the reduction of 1-chloro-5-nitroisoquinoline. The primary, field-proven method detailed herein utilizes tin(II) chloride dihydrate, a reliable and effective reagent for the chemoselective reduction of an aromatic nitro group in the presence of a halogen substituent.[1][2][3] This guide offers a comprehensive, step-by-step experimental procedure, including reaction setup, workup, and purification. Furthermore, alternative protocols employing iron in acetic acid and sodium dithionite are discussed, providing flexibility based on laboratory resources and substrate compatibility.[4][5][6] Safety precautions, analytical characterization methods, and a visual workflow diagram are also included to ensure a safe, efficient, and verifiable synthesis.

Introduction

5-Amino-1-chloroisoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules. The amino group serves as a versatile handle for further functionalization, while the chloro-substituent can participate in various cross-coupling reactions, enabling the construction of complex molecular architectures. The selective reduction of the nitro group in this compound without affecting the chloro-substituent is a critical transformation.[2][7] Several methods are available for the reduction of aromatic nitro compounds; however, the choice of reagent is crucial to avoid undesired side reactions such as hydrodehalogenation.[2][8]

This application note focuses on a robust and widely used method for this conversion: the use of stannous chloride (tin(II) chloride) in an acidic or alcoholic medium.[1][3][5] This method is known for its high yield and chemoselectivity. Alternative methods using reducing agents like iron powder in acetic acid or sodium dithionite are also presented, offering metal-free or milder reaction conditions.[6][9][10]

Primary Protocol: Reduction using Tin(II) Chloride Dihydrate

This protocol is adapted from a verified synthetic procedure and is recommended for its reliability and high yield.[1]

Reaction Scheme
Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Supplier
This compound208.60450 mg2.16Biosynth[11]
Tin(II) chloride dihydrate225.632.4 g10.64Sigma-Aldrich
Ethyl acetate (EtOAc)88.1150 mL-Fisher Scientific
Deionized water18.02As needed--
Sodium carbonate (Na2CO3)105.99As needed--
Brine (saturated NaCl solution)-As needed--
Anhydrous sodium sulfate (Na2SO4)142.04As needed--
Silica gel for column chromatography-As needed--
Experimental Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (450 mg, 2.16 mmol).[1]

    • Add ethyl acetate (50 mL) to the flask.[1]

    • Add tin(II) chloride dihydrate (2.4 g, 10.64 mmol).[1]

    • Place the flask in a heating mantle and ensure a gentle flow of an inert gas, such as nitrogen, through the condenser.[1]

  • Reaction Execution:

    • Stir the mixture vigorously and heat to reflux (approximately 77°C).[1]

    • Maintain the reflux for 3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Workup:

    • After 3 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.[1]

    • Pour the cooled mixture into a beaker containing ice-water (approximately 100 mL).[1]

    • Slowly add a saturated aqueous solution of sodium carbonate (Na2CO3) with stirring until the pH of the aqueous layer is approximately 10. Be cautious as gas evolution may occur.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.[1]

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[1]

    • Combine all the organic layers.[1]

  • Purification:

    • Wash the combined organic layers with brine (50 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

    • The resulting residue should be purified by column chromatography on silica gel to afford the final product.[1] A suitable eluent system would be a gradient of ethyl acetate in hexanes.

Expected Results

The product, 5-amino-1-chloroisoquinoline, is expected to be a light yellow solid with a molecular weight of 178.62 g/mol .[1]

Alternative Protocols

Reduction with Iron Powder in Acetic Acid

This method is a classic and cost-effective alternative for the reduction of aromatic nitro compounds.[5][6][12]

Procedure Outline:

  • Suspend this compound in a mixture of glacial acetic acid and water.[13]

  • Heat the mixture to 60-70°C.[13]

  • Slowly add iron powder to the stirred mixture.[13]

  • Continue stirring for 2-3 hours after the addition is complete.[13]

  • After cooling, make the reaction mixture alkaline with a sodium hydroxide solution and filter.[13]

  • The product can be extracted from the filtrate and the filter cake with an organic solvent like ether or ethyl acetate.[13]

Reduction with Sodium Dithionite

Sodium dithionite (also known as sodium hydrosulfite) is a mild and chemoselective reducing agent.[4][9][14]

Procedure Outline:

  • Dissolve this compound in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate or THF) and water.[9]

  • Prepare an aqueous solution of sodium dithionite.

  • Slowly add the sodium dithionite solution to the vigorously stirred solution of the nitro compound.[9]

  • The reaction is often exothermic and can be monitored by TLC.

  • Upon completion, separate the organic layer and extract the aqueous layer with an organic solvent.[9]

  • Combine the organic extracts, wash with brine, dry, and concentrate to obtain the crude product for further purification.[9]

Analytical Characterization

The synthesized 5-amino-1-chloroisoquinoline should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): LC-MS analysis should show the expected molecular ion peaks. For 5-amino-1-chloroisoquinoline, the expected (M+H)+ peaks are at m/z 179.2 and 181.2, corresponding to the 35Cl and 37Cl isotopes, respectively.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the product. The appearance of a broad singlet corresponding to the -NH2 protons and the shifts in the aromatic protons compared to the starting material are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm-1) and the disappearance of the characteristic N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm-1).

  • Melting Point: The melting point of the purified product can be compared to literature values. For 3-chloro-5-amino-isoquinoline, a similar compound, the melting point is reported to be in the range of 175-177°C.[13]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16][17]

  • Tin(II) Chloride: Tin(II) chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[17][18] Avoid contact with skin and eyes and do not breathe the dust.[18][19]

  • Hydrochloric Acid (if used): Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care.

  • Workup: The neutralization step with sodium carbonate can be exothermic and may cause frothing. Add the base slowly and with good stirring.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents This compound + SnCl2·2H2O + Ethyl Acetate reflux Reflux at 77°C for 3 hours reagents->reflux Heat quench Cool to RT & Pour into Ice-Water reflux->quench basify Basify with Na2CO3 (pH ~10) quench->basify extract Extract with Ethyl Acetate (3x) basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product 5-Amino-1-chloroisoquinoline (Light Yellow Solid) chromatography->product analysis Characterization (MS, NMR, IR, MP) product->analysis

Caption: Experimental workflow for the synthesis of 5-amino-1-chloroisoquinoline.

References

Application Notes and Protocols: The Strategic Use of 1-Chloro-5-nitroisoquinoline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoquinoline Scaffold and the Rise of Targeted Kinase Inhibition

The isoquinoline framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets. In modern medicinal chemistry, isoquinoline derivatives have garnered significant attention as potent inhibitors of protein kinases.[4]

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, leading to uncontrolled cell growth, proliferation, and survival.[6] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[5] The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various human cancers, is a particularly important target for the development of new therapeutics.[7][8][9][10]

This application note provides a detailed guide on the synthetic utility of 1-chloro-5-nitroisoquinoline , a versatile and highly reactive building block for the construction of novel kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR pathway. We will delve into the chemical rationale behind its use and provide detailed, field-proven protocols for its derivatization.

The Chemical Logic of this compound in Kinase Inhibitor Synthesis

The strategic placement of the chloro and nitro groups on the isoquinoline scaffold endows this compound with a unique reactivity profile, making it an exceptional starting material for library synthesis in drug discovery.

  • The C1-Chloro Group: A Handle for Diversification: The chlorine atom at the C1 position serves as an excellent leaving group, amenable to a variety of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, which is crucial for exploring the structure-activity relationship (SAR) of potential kinase inhibitors. The C1 position often points towards the solvent-exposed region of the ATP-binding pocket of kinases, allowing for modifications that can enhance potency and selectivity.

  • The C5-Nitro Group: An Activating and Modulating Moiety: The strongly electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the isoquinoline ring system.

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the C1 position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[11][12] This facilitates the displacement of the chloro group by various nucleophiles, particularly amines, under milder conditions than would be required for an unactivated system.

    • Modulation of Reactivity in Cross-Coupling Reactions: While the primary role of the nitro group is activation for SNAr, its electron-withdrawing nature also impacts the oxidative addition step in palladium-catalyzed cross-coupling reactions.[13]

    • A Precursor to an Amino Group: The nitro group can be readily reduced to an amino group at a later stage in the synthesis. This amino group can then serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors. It can also be a point for further derivatization.

The combination of these features allows for a divergent synthetic strategy, where a common intermediate can be rapidly diversified to generate a library of analogs for biological screening.

Visualizing the Synthetic Strategy

The following diagram illustrates the central role of this compound in a divergent synthetic approach to building a library of potential kinase inhibitors.

G cluster_0 Core Building Block cluster_1 Primary Derivatization at C1 cluster_2 Intermediate Scaffolds cluster_3 Secondary Modification at C5 cluster_4 Final Inhibitor Candidates A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B ArB(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D Nucleophilic Aromatic Substitution (SNA_r with Amines) A->D R₂NH Base E 1-Aryl-5-nitroisoquinolines B->E F 1-Amino-5-nitroisoquinolines C->F D->F G Nitro Group Reduction E->G e.g., Fe/HCl, H₂/Pd-C F->G e.g., Fe/HCl, H₂/Pd-C H 1-Aryl-5-aminoisoquinolines G->H I 1,5-Diaminoisoquinolines G->I

Caption: A divergent synthetic workflow starting from this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of kinase inhibitors from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C1-Arylation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing diverse aryl and heteroaryl moieties at the C1 position, which can probe interactions within the ATP-binding site of the target kinase.

Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[5][14]

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->catalyst reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->catalyst product 1-Aryl-5-nitroisoquinoline catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-aryl-5-nitroisoquinoline.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl chlorides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.

  • Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.

Protocol 2: Buchwald-Hartwig Amination for C1-Amination

This protocol details a standard procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[15][16] This C-N bond-forming reaction is a powerful tool for introducing amine functionalities that can act as key hydrogen bond donors or acceptors, or serve as handles for further diversification.

Reaction Principle: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination.[15]

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product 1-(R¹R²-amino)-5-nitroisoquinoline catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.), Xantphos (0.04 mmol, 0.04 equiv.), and Cs₂CO₃ (1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-amino-5-nitroisoquinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The Pd₂(dba)₃/Xantphos system is highly effective for the amination of aryl chlorides. Xantphos is a bulky, electron-rich ligand with a large bite angle, which promotes the reductive elimination step and prevents catalyst decomposition.

  • Base: Cesium carbonate is a strong base that is often used in Buchwald-Hartwig reactions. Its solubility in organic solvents is limited, but it is effective in deprotonating the amine without causing significant side reactions.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the activating effect of the C5-nitro group to perform a direct nucleophilic aromatic substitution of the C1-chloro group with an amine, often without the need for a metal catalyst. This method can be more cost-effective and simpler to perform than palladium-catalyzed reactions.

Reaction Principle: The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate.[11][12]

Materials:

  • This compound

  • Amine (2.0-3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) (optional, as a non-nucleophilic base)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in DMSO or NMP (5 mL).

  • Reagent Addition: Add the desired amine (2.0-3.0 mmol, 2.0-3.0 equiv.). If the amine is used as its salt, add a non-nucleophilic base like DIPEA (2.0-3.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Wash the combined organic layers with water and brine to remove the high-boiling solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMSO or NMP are used to facilitate the reaction, which often requires elevated temperatures, and to help dissolve the reactants.

  • Excess Amine/Base: An excess of the amine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like DIPEA can be used.

  • Temperature: Higher temperatures are often required to overcome the activation energy for the nucleophilic attack, even with the activating nitro group.

Protocol 4: Reduction of the Nitro Group

This final step transforms the nitro-substituted isoquinoline core into the corresponding amino-isoquinoline, which is often a key pharmacophore for kinase inhibition.

Materials:

  • 5-Nitroisoquinoline derivative (from Protocol 1, 2, or 3)

  • Iron powder (Fe) (5.0 equivalents)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-nitroisoquinoline derivative (1.0 mmol, 1.0 equiv.), ethanol (15 mL), and water (5 mL).

  • Reagent Addition: Add iron powder (5.0 mmol, 5.0 equiv.) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing thoroughly with ethanol or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or silica gel column chromatography to yield the desired 5-aminoisoquinoline derivative.

Data Presentation: Hypothetical Kinase Inhibition Data

The following table summarizes hypothetical quantitative data for a series of kinase inhibitors derived from this compound, illustrating how the synthetic modifications can impact biological activity.

Compound IDC1-Substituent (R)C5-SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Akt1 IC₅₀ (nM)
INH-01 4-Methoxyphenyl-NH₂1525150
INH-02 3-Pyridyl-NH₂2230200
INH-03 Morpholin-4-yl-NH₂81285
INH-04 4-(Trifluoromethyl)phenyl-NH₂3550300
INH-05 4-Methoxyphenyl-NO₂>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

The data suggests that the C5-amino group is crucial for potent kinase inhibition (compare INH-01 with INH-05). The nature of the C1-substituent significantly modulates the inhibitory activity against different kinases in the pathway, with the morpholino-substituted compound (INH-03) showing the highest potency in this hypothetical series.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its unique electronic and reactivity profile allows for the efficient and divergent construction of compound libraries through well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and rationale presented in this application note provide a solid foundation for researchers in drug discovery to leverage this powerful building block in their quest for new and effective targeted therapies.

References

Application Notes & Protocols: A Guide to Synthesizing Novel Heterocyclic Compounds from 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of novel heterocyclic compounds utilizing 1-chloro-5-nitroisoquinoline as a versatile starting material. We delve into the reactivity profile of this key building block and explore strategic synthetic transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and reductive cyclization. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful outcomes. This document serves as a practical resource for the generation of diverse molecular scaffolds with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

The isoquinoline nucleus is a privileged scaffold, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] The strategic placement of a chloro group at the C1 position and a nitro group at the C5 position on the isoquinoline ring imparts a unique and highly exploitable reactivity profile. This compound is an electron-deficient heteroaromatic compound, making it an excellent electrophile for a variety of transformations.[2]

The two primary sites of reactivity are:

  • The C1-Chloride: The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles.

  • The C5-Nitro Group: The nitro group is a powerful electron-withdrawing group that further activates the ring towards nucleophilic attack.[3] More importantly, it serves as a synthetic handle for further functionalization. It can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems.

This dual functionality makes this compound a powerful platform for the rapid construction of complex molecular architectures, particularly fused heterocyclic systems like imidazo[4,5-f]isoquinolines and pyrazolo[3,4-f]isoquinolines, which are of significant interest in drug discovery.[4][5]

Reactivity Profile and Mechanistic Considerations

Understanding the underlying electronic properties of this compound is paramount for designing successful synthetic strategies. The electron-withdrawing nature of both the isoquinoline nitrogen and the C5-nitro group creates a highly electron-deficient π-system.

Nucleophilic Aromatic Substitution (SNAr) at C1

The SNAr reaction at the C1 position is a cornerstone of derivatization for this scaffold. The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

  • Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

The rate of this reaction is significantly enhanced by the electron-deficient nature of the ring, which stabilizes the negatively charged Meisenheimer complex.[6][8]

Transformations of the C5-Nitro Group

The C5-nitro group offers a gateway to a variety of fused heterocyclic systems. The most common and synthetically useful transformation is its reduction to a 5-aminoisoquinoline derivative. This can be achieved using a variety of reducing agents, such as:

  • Tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol.

  • Iron powder (Fe) in acetic acid or ammonium chloride.

  • Catalytic hydrogenation (e.g., H₂, Pd/C).

The resulting 5-amino group is a potent nucleophile and can be used to construct a new ring fused to the isoquinoline core.

Synthetic Strategies and Experimental Protocols

This section outlines key synthetic strategies for constructing novel heterocyclic compounds from this compound, complete with detailed, step-by-step protocols.

Strategy 1: Synthesis of Fused Imidazo[4,5-f]isoquinolines

This strategy involves a two-step sequence: reduction of the nitro group followed by cyclization with a one-carbon synthon.

G A This compound B Reduction (e.g., Fe, NH4Cl, EtOH/H2O) A->B Step 1 C 1-Chloro-isoquinolin-5-amine B->C D Cyclization (e.g., Triethyl orthoformate, H+) C->D Step 2 E 6-Chloro-1H-imidazo[4,5-f]isoquinoline D->E F Further Derivatization (e.g., Suzuki Coupling, SNAr) E->F G Diverse Imidazo[4,5-f]isoquinoline Library F->G

Caption: Workflow for the synthesis of imidazo[4,5-f]isoquinolines.

  • Materials:

    • This compound (1.0 g, 4.79 mmol)

    • Iron powder (1.61 g, 28.8 mmol, 6 equiv.)

    • Ammonium chloride (0.26 g, 4.79 mmol, 1 equiv.)

    • Ethanol (20 mL)

    • Water (5 mL)

    • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer.

  • Procedure:

    • To a 100 mL round-bottom flask, add this compound, iron powder, and ammonium chloride.

    • Add the ethanol/water mixture (4:1 v/v).

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once complete, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad with ethanol (3 x 10 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-chloro-isoquinolin-5-amine as a solid.

  • Materials:

    • 1-Chloro-isoquinolin-5-amine (from Protocol 1)

    • Triethyl orthoformate

    • Concentrated Hydrochloric Acid (catalytic amount)

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • Place 1-chloro-isoquinolin-5-amine in a round-bottom flask.

    • Add an excess of triethyl orthoformate (which acts as both reagent and solvent).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired fused imidazole.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

The C1-chloro group is also amenable to transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming C-C bonds.[9][10] This allows for the introduction of various aryl and heteroaryl substituents.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Arylboronic Acid B->C D 1-Aryl-5-nitroisoquinoline C->D

Caption: General scheme for Suzuki-Miyaura cross-coupling.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol, 1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2 equiv.)

    • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL)

    • Schlenk flask or microwave vial, inert gas supply (Argon or Nitrogen).

  • Procedure:

    • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[11]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[10] Alternatively, microwave irradiation can be used to accelerate the reaction.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-aryl-5-nitroisoquinoline product.

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OTypical range: 70-90%
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂OTypical range: 75-95%
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄DioxaneTypical range: 60-85%
Note: Yields are illustrative and will vary based on specific substrates and optimized conditions.
Strategy 3: Synthesis of Fused Pyrazolo[3,4-f]isoquinolines

This strategy leverages the reactivity of the C1-chloro group and the C5-nitro group in a tandem or sequential manner. One approach is to first introduce a hydrazine moiety at C1, followed by reductive cyclization.

  • Materials:

    • This compound (1.0 mmol)

    • Hydrazine hydrate (excess)

    • Ethanol (10 mL)

    • Round-bottom flask, reflux condenser.

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

The resulting 1-hydrazinyl-5-nitroisoquinoline can then be subjected to reductive cyclization conditions (e.g., SnCl₂) which can lead to the formation of pyrazolo[3,4-f]isoquinoline-3-amine derivatives, a valuable heterocyclic core.[12]

Application Focus: Scaffolds for Kinase Inhibitor Development

Many isoquinoline-based heterocyclic compounds have demonstrated significant biological activity, often as inhibitors of protein kinases.[5] For instance, pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated as inhibitors of kinases like Haspin, which is a target in cancer therapy.[5] The diverse libraries of compounds that can be generated from this compound are therefore of high interest for screening against various kinase targets implicated in diseases such as cancer and inflammatory disorders.

G cluster_0 Cellular Signaling Cascade A Upstream Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase A->B C Protein Kinase (e.g., Haspin) B->C D Substrate Protein C->D E Phosphorylated Substrate D->E F Downstream Effects (e.g., Cell Proliferation) E->F Inhibitor Synthesized Isoquinoline Derivative Inhibitor->C Inhibition

Caption: Inhibition of a protein kinase signaling pathway.

Conclusion and Future Outlook

This compound is a commercially available and highly versatile building block for the synthesis of novel heterocyclic compounds. The strategic combination of nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitro group provides a robust platform for generating molecular diversity. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around the isoquinoline core, enabling the discovery of new chemical entities with potential applications in medicine and materials science. Future work will likely focus on developing one-pot tandem reactions and exploring a wider range of catalytic systems to further enhance the efficiency and scope of these transformations.

References

Scale-Up Synthesis of 1-Chloro-5-nitroisoquinoline for Preclinical Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1] Its presence in a wide range of pharmaceuticals, from antimicrobial and anticancer agents to cardiovascular and neurological drugs, underscores its importance as a "privileged structure" in medicinal chemistry.[2][3] For researchers engaged in preclinical studies, access to functionalized isoquinoline derivatives is paramount for the exploration of new therapeutic avenues. 1-Chloro-5-nitroisoquinoline is a key intermediate, offering two reactive sites for further molecular elaboration: the chloro group at the 1-position, which is susceptible to nucleophilic substitution, and the nitro group at the 5-position, which can be reduced to an amino group for subsequent derivatization.

This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are presented with a focus on scientific integrity, scalability, and safety, drawing upon established chemical principles and field-proven insights to ensure a reliable and reproducible synthetic route.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process commencing from the readily available starting material, isoquinoline. The strategic pathway involves:

  • Electrophilic Nitration of Isoquinoline: The first step introduces a nitro group onto the isoquinoline ring system. The nitration of isoquinoline with a mixture of concentrated sulfuric acid and nitric acid is a well-established method that predominantly yields 5-nitroisoquinoline, along with a smaller amount of the 8-nitro isomer. The directing effect of the ring nitrogen and the reaction conditions favor substitution on the benzene ring of the isoquinoline nucleus.

  • Chlorination of 5-Nitroisoquinoline: The subsequent step involves the conversion of the intermediate, 5-nitroisoquinoline, to the desired this compound. This transformation is achieved through a reaction with phosphorus oxychloride (POCl₃). The mechanism likely involves the in-situ formation of the tautomer, 5-nitroisoquinolin-1(2H)-one, which is then converted to the corresponding 1-chloro derivative by the action of POCl₃. This method is a standard and effective procedure for the chlorination of related heterocyclic systems.

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_reagents Reagents & Conditions Isoquinoline Isoquinoline Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->Nitroisoquinoline H₂SO₄, HNO₃ FinalProduct This compound Nitroisoquinoline->FinalProduct POCl₃, Heat Reagents1 Mixed Acid (H₂SO₄/HNO₃) 0-10 °C Reagents2 Phosphorus Oxychloride (POCl₃) Reflux caption Figure 1. Two-step synthetic workflow for this compound.

Caption: A schematic overview of the two-step synthesis of this compound.

Detailed Experimental Protocols

PART 1: Scale-Up Synthesis of 5-Nitroisoquinoline

Rationale: This protocol details the electrophilic nitration of isoquinoline. The use of a cold mixed-acid solution helps to control the exothermic reaction and improve the regioselectivity towards the desired 5-nitro isomer.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask (appropriate for scale)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Large beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 500 mL for a 100 g scale synthesis of isoquinoline). Cool the acid to 0 °C in an ice-salt bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (e.g., 100 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 75 mL) to concentrated sulfuric acid (e.g., 75 mL), while cooling in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture to the isoquinoline solution via the dropping funnel, maintaining the reaction temperature between 0 and 10 °C. After the addition is complete, continue stirring at this temperature for 1 hour.

  • Reaction Quench: Carefully pour the reaction mixture onto crushed ice (e.g., 2 kg) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a well-ventilated fume hood due to the evolution of CO₂.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, can be purified by fractional crystallization from ethanol to yield pure 5-nitroisoquinoline as a yellow solid.

Reagent/ParameterQuantity (for 100g Isoquinoline)Molar EquivalentNotes
Isoquinoline100 g1.0
Conc. H₂SO₄500 mL + 75 mL-Used as solvent and for nitrating mix.
Conc. HNO₃75 mL~2.0
Reaction Temperature0-10 °C-Critical for selectivity and safety.
Expected Yield60-70%-For the 5-nitro isomer after purification.
PART 2: Scale-Up Synthesis of this compound

Rationale: This protocol describes the chlorination of 5-nitroisoquinoline using phosphorus oxychloride. The reaction proceeds by heating the substrate in an excess of the chlorinating agent, which also serves as the solvent. The workup requires careful quenching of the excess POCl₃.

Materials:

  • 5-Nitroisoquinoline

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Large beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitroisoquinoline (e.g., 50 g).

  • Addition of POCl₃: In a well-ventilated fume hood, carefully add an excess of phosphorus oxychloride (e.g., 250 mL).

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Reaction Quench: Cautiously pour the residue onto crushed ice (e.g., 1 kg) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme care.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the product with dichloromethane (3 x 300 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (200 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield this compound as a solid.

Reagent/ParameterQuantity (for 50g 5-Nitroisoquinoline)Molar EquivalentNotes
5-Nitroisoquinoline50 g1.0
Phosphorus Oxychloride250 mLExcessActs as both reagent and solvent.
Reaction TemperatureReflux (~105-110 °C)-
Expected Yield80-90%-After purification.

Characterization of this compound

Purity and Identity Confirmation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Thin Layer Chromatography (TLC): TLC analysis on silica gel plates using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3) should show a single spot.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (C₉H₅ClN₂O₂: 208.6 g/mol ). Predicted m/z for [M+H]⁺ is 209.01.[1]

  • NMR Spectroscopy:

    • ¹³C NMR: Similarly, the carbon NMR spectrum will display the expected number of signals for the nine carbon atoms of the isoquinoline core.

Note: In the absence of readily available experimental NMR spectra in the literature, it is highly recommended to perform full NMR characterization (¹H, ¹³C, and potentially 2D NMR experiments) to unambiguously confirm the structure of the synthesized compound.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • An eyewash station and safety shower should be readily accessible.

Reagent-Specific Hazards:

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The mixing of these acids is highly exothermic.

  • Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic liquid that reacts violently with water. It is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle only in a fume hood with appropriate PPE.

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be collected in a designated container.

Conclusion

The synthetic protocols detailed in this application note provide a robust and scalable method for the preparation of this compound, a valuable intermediate for preclinical drug discovery. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this key building block in sufficient quantities for their research endeavors. The strategic functionalization of this compound opens the door to a vast chemical space, enabling the development of novel isoquinoline-based compounds with the potential for significant therapeutic impact.

References

Application Notes and Protocols for the Synthesis and Use of 1-Chloro-5-nitroisoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of 1-Chloro-5-nitroisoquinoline as a Scaffold for "Turn-On" Fluorescent Probes

The quest for sensitive and specific fluorescent probes is a cornerstone of modern biological research and drug development. These molecular tools allow for the real-time visualization of dynamic processes within living systems, offering unparalleled insights into cellular function and disease pathology.[1] The this compound scaffold has emerged as a particularly promising platform for the development of "turn-on" fluorescent probes. Its unique electronic and structural features provide a versatile foundation for creating sensors that transition from a non-fluorescent to a highly fluorescent state in response to specific biological triggers.

This document provides a comprehensive guide to the synthesis and application of fluorescent probes derived from this compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore a key application in the detection of cellular hypoxia, a critical factor in cancer biology and other ischemic diseases.

Core Principles: Designing a "Turn-On" Probe with this compound

The design of a "turn-on" fluorescent probe based on this compound leverages two key chemical principles:

  • Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro group at the 5-position further activates the ring towards nucleophilic attack. This makes the chlorine atom at the 1-position an excellent leaving group, susceptible to displacement by a variety of nucleophiles, including fluorescent amines, thiols, and phenols. This SNAr reaction provides a straightforward and efficient method for conjugating a chosen fluorophore to the isoquinoline core.[2][3]

  • Fluorescence Quenching by the Nitro Group: Nitroaromatic compounds are notorious fluorescence quenchers.[4][5] The nitro group, through mechanisms such as photoinduced electron transfer (PET), effectively "turns off" the fluorescence of a tethered fluorophore. This quenching effect is the foundation of the "off" state of the probe.

The "turn-on" mechanism is triggered by the enzymatic reduction of the nitro group to a highly fluorescent amino group within a specific biological microenvironment, such as a hypoxic tumor cell.[6] This conversion alleviates the quenching effect and restores the fluorescence of the reporter molecule, leading to a dramatic increase in signal intensity.

Synthesis of a Prototypical Hypoxia-Activated Probe: N-(5-nitroisoquinolin-1-yl)pyren-1-amine (NIQ-Py)

To illustrate the practical application of these principles, we will detail the synthesis of a novel fluorescent probe, NIQ-Py, designed for the detection of cellular hypoxia. This probe utilizes the well-characterized and highly fluorescent pyrene moiety as the reporter.

Synthetic Workflow Diagram

G start This compound + 1-Aminopyrene reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., DMF) Heat (e.g., 120 °C) start->reaction product N-(5-nitroisoquinolin-1-yl)pyren-1-amine (NIQ-Py) (Non-fluorescent 'Off' State) reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: Synthetic workflow for NIQ-Py.

Experimental Protocol: Synthesis of NIQ-Py

Materials:

  • This compound

  • 1-Aminopyrene

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 1-aminopyrene (1.1 eq), and anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield NIQ-Py as a solid.

Characterization of NIQ-Py

The structure and purity of the synthesized NIQ-Py should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and successful substitution.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties in its "off" state.

Application Protocol: Detection of Cellular Hypoxia with NIQ-Py

The synthesized NIQ-Py probe can be used to visualize hypoxic regions in cultured cancer cells. The underlying principle is the enzymatic reduction of the nitro group on the NIQ-Py to an amino group by nitroreductases, which are overexpressed in hypoxic conditions. This conversion "turns on" the fluorescence of the pyrene reporter.

Mechanism of Hypoxia Detection

G NIQ_Py NIQ-Py (Nitro) Non-fluorescent ('Off' State) Hypoxic_Cell Hypoxic Cell (Low O₂, High Nitroreductase) NIQ_Py->Hypoxic_Cell Cellular Uptake NIQ_Py_Amino NIQ-Py (Amino) Highly Fluorescent ('On' State) Hypoxic_Cell->NIQ_Py_Amino Nitroreductase-mediated Reduction Fluorescence Fluorescence Signal NIQ_Py_Amino->Fluorescence

Caption: "Turn-on" mechanism of NIQ-Py for hypoxia detection.

Experimental Protocol: Cellular Imaging of Hypoxia

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • NIQ-Py stock solution (e.g., 10 mM in DMSO)

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Fluorescence microscope with appropriate filter sets for pyrene (Excitation ~340 nm, Emission ~380-400 nm and excimer emission at ~470 nm)

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in appropriate medium supplemented with FBS and antibiotics in a standard incubator (37 °C, 5% CO₂).

  • Induction of Hypoxia: Seed the cells on glass-bottom dishes or chamber slides. Once adherent, place one set of dishes in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. Keep a control set of dishes under normoxic conditions (standard incubator).

  • Probe Loading: Prepare a working solution of NIQ-Py (e.g., 5-10 µM) in serum-free cell culture medium from the DMSO stock solution.

  • Remove the culture medium from both hypoxic and normoxic cells and wash once with PBS.

  • Incubate the cells with the NIQ-Py working solution for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.

  • Imaging: Add fresh culture medium to the cells and immediately image them using a fluorescence microscope. Acquire images from both the hypoxic and normoxic cells using the same imaging parameters.

Expected Results:

A significant increase in fluorescence intensity is expected in the cells subjected to hypoxic conditions compared to the normoxic control cells. This "turn-on" of fluorescence indicates the reduction of the nitro group and the successful detection of the hypoxic microenvironment.

Photophysical Data

The following table summarizes the expected photophysical properties of the NIQ-Py probe in its "off" (nitro) and "on" (amino) states. These values are estimates based on the known properties of pyrene and the quenching effect of the nitro group.[7][8]

PropertyNIQ-Py ("Off" State)Reduced NIQ-Py ("On" State)
Absorption Max (λabs) ~345 nm~350 nm
Emission Max (λem) ~380 nm (Monomer), ~470 nm (Excimer)~380 nm (Monomer), ~470 nm (Excimer)
Fluorescence Quantum Yield (ΦF) Very low (<0.01)High (>0.5)
Visual Appearance Non-fluorescent to weakly fluorescentBright blue fluorescence

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the creation of sophisticated fluorescent probes. The straightforward SNAr chemistry allows for the facile incorporation of a wide range of fluorophores, while the nitro group serves as a reliable trigger for "turn-on" sensing applications. The NIQ-Py probe detailed here represents a prime example of how this scaffold can be utilized to address critical biological questions, such as the detection of cellular hypoxia.

Future work in this area could involve the synthesis of NIQ-based probes with different fluorophores to achieve a range of emission wavelengths for multiplex imaging. Furthermore, the isoquinoline core can be further functionalized to incorporate targeting moieties for specific organelles or cell types, enhancing the specificity and utility of these valuable research tools. The principles and protocols outlined in this document provide a solid foundation for researchers to explore the exciting possibilities of this compound in the development of next-generation fluorescent probes.

References

Application Notes and Protocols for the Strategic Functionalization of the Isoquinoline Core via 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoquinoline Scaffold and the Strategic Value of 1-Chloro-5-nitroisoquinoline

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its presence in FDA-approved drugs for treating hypertension, cancer, and viral infections underscores its significance in medicinal chemistry.[3][4][5] The development of efficient and versatile methods to functionalize this core is paramount for generating novel chemical entities in drug discovery programs.[6][7]

This compound emerges as a highly strategic starting material for the diversification of the isoquinoline scaffold. Its unique electronic architecture presents three primary avenues for chemical modification:

  • Nucleophilic Aromatic Substitution (SNAr) at C1: The potent electron-withdrawing effect of the nitro group at the C5 position renders the C1 carbon highly electrophilic, facilitating substitution of the chloro group by a wide array of nucleophiles.[8][9]

  • Palladium-Catalyzed Cross-Coupling at C1: The carbon-chlorine bond provides a handle for modern cross-coupling methodologies, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[10][11][12]

  • Reduction of the C5-Nitro Group: The nitro functionality can be readily reduced to a primary amine, which serves as a versatile precursor for a host of secondary functionalizations, such as amidation or diazotization.[13]

This guide provides an in-depth exploration of these functionalization pathways, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone of heteroaromatic chemistry. In the case of this compound, the reaction proceeds through a well-defined addition-elimination mechanism. The nitro group at C5 is para to the C1 position, which is critical for stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.[9][14]

Mechanistic Rationale

The SNAr mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient C1 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, the Meisenheimer complex.[8][9] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.[14]

  • Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.[9]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Leaving Group Departure Start This compound + Nu:⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 1-Nu-5-nitroisoquinoline Chloride Cl⁻ Intermediate_ref->Product Elimination

Diagram: The Addition-Elimination Mechanism of SNAr.
Protocol 1: Synthesis of 1-Morpholino-5-nitroisoquinoline (N-Nucleophile)

This protocol details the reaction with morpholine, a common secondary amine, showcasing the formation of a C-N bond.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Ethanol (10 mL)

  • 50 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To the 50 mL round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add morpholine (1.2 mmol) to the solution using a micropipette.

  • Attach the reflux condenser and heat the reaction mixture to reflux (~78 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo.

  • Add 20 mL of cold water to the residue. A yellow precipitate should form.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the product under vacuum to yield 1-morpholino-5-nitroisoquinoline.

Causality Behind Choices:

  • Ethanol as Solvent: A protic solvent like ethanol is suitable for this reaction and effectively dissolves the reactants.

  • Excess Nucleophile: A slight excess of morpholine (1.2 equivalents) ensures the complete consumption of the starting material.

  • Reflux Conditions: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Synthesis of 1-(Phenylthio)-5-nitroisoquinoline (S-Nucleophile)

This protocol demonstrates the versatility of SNAr by using a sulfur-based nucleophile, thiophenol.

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 0.113 mL)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 50 mL Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add DMF (5 mL) to the flask, followed by thiophenol (1.1 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the solid by vacuum filtration, washing thoroughly with water.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography.

Causality Behind Choices:

  • Base (K₂CO₃): Thiophenol is a weak acid. The base deprotonates the thiol to form the more nucleophilic thiophenolate anion, which is the active nucleophile in the reaction.[15]

  • DMF as Solvent: A polar aprotic solvent like DMF is excellent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the anion (thiophenolate) relatively free and highly reactive.

  • Moderate Temperature: The increased nucleophilicity of the thiophenolate allows the reaction to proceed efficiently at a lower temperature compared to the reaction with a neutral amine.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. For this compound, these methods provide powerful tools to forge C-C and C-N bonds, which are often difficult to form using classical methods.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[16][17] It is widely used in the pharmaceutical industry due to its mild conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.[10]

Catalytic Cycle Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline, forming a Pd(II) complex.[19]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. A base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating this step.[17][18]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[19]

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Cl ArCl Ar-Cl (Isoquinoline) PdII_B Ar-Pd(II)L₂-R Boronic R-B(OH)₂ + Base Product Ar-R ArCl->PdII_A Oxidative Addition Boronic->PdII_B Transmetalation Product->Pd0 Reductive Elimination

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 3: Suzuki Coupling with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

  • Toluene (8 mL) and Water (2 mL)

  • Schlenk flask or microwave vial, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add degassed toluene (8 mL) and degassed water (2 mL).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Causality Behind Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): While many palladium sources work, pre-catalysts like Pd(OAc)₂ are often used. The bulky, electron-rich phosphine ligand (SPhos) is highly effective for coupling aryl chlorides, which are generally less reactive than bromides or iodides.[10][19] The ligand stabilizes the Pd(0) species and facilitates the oxidative addition step.

  • Base (K₃PO₄): A moderately strong base is required for the transmetalation step. K₃PO₄ is effective and generally compatible with a wide range of functional groups.

  • Solvent System (Toluene/Water): This biphasic system is common for Suzuki couplings. Toluene solubilizes the organic components and the catalyst, while water helps to dissolve the inorganic base.

SubstrateCatalyst SystemBaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10085-95
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₂CO₃11080-90
4-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃9075-85
Table 1: Representative Conditions for Suzuki Coupling Reactions.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[11][20] It has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance.[21]

Catalytic Cycle Rationale: The cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.

  • Oxidative Addition: Pd(0) adds to the aryl chloride.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[20]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[22]

Buchwald_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Cl ArCl Ar-Cl (Isoquinoline) PdII_Amido Ar-Pd(II)L₂-NR₂ Amine HNR₂ + Base Product Ar-NR₂ ArCl->PdII_A Oxidative Addition Amine->PdII_Amido Amine Coordination & Deprotonation Product->Pd0 Reductive Elimination

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination.

Protocol 4: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 0.109 mL)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 9.2 mg)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.4 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

  • Add anhydrous toluene (10 mL).

  • Add this compound followed by aniline.

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and quench carefully by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl product.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): Pd₂(dba)₃ is a common Pd(0) source. The Xantphos ligand, with its wide bite angle, is particularly effective at promoting the reductive elimination step, which is often rate-limiting.[20][23]

  • Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine without competing in the substitution reaction.[20]

  • Anhydrous Conditions: The catalyst and the strong base are sensitive to moisture, so anhydrous conditions are critical for reaction efficiency.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne.[24][25] This reaction is exceptionally valuable for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., "click" chemistry) or as components of conjugated systems.[12] The reaction typically uses a dual catalyst system of palladium and copper(I).[26]

Protocol 5: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 0.132 mL)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 mmol, 23.1 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg, 0.278 mL)

  • Anhydrous and degassed THF (10 mL)

  • Schlenk flask, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.[12]

  • Add anhydrous, degassed THF (10 mL).

  • Add triethylamine followed by phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 6-12 hours.

  • Once complete, cool the mixture, filter through a pad of Celite to remove catalyst residues, and rinse with THF.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Dual Catalyst System (Pd/Cu): The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is key for the transmetalation step to the palladium center.[12][25]

  • Base/Solvent (Triethylamine): Triethylamine serves a dual role. It acts as the base to deprotonate the terminal alkyne and also often serves as the solvent or co-solvent.[12]

Section 3: Reduction of the C5-Nitro Group

The final key transformation is the reduction of the nitro group to an amine. This dramatically alters the electronic properties of the isoquinoline ring and provides a new site for functionalization. The resulting 1-chloro-isoquinolin-5-amine can be used in subsequent coupling reactions or the amine can be derivatized.

Protocol 6: Reduction of this compound to 1-Chloro-isoquinolin-5-amine

Materials:

  • This compound (1.0 mmol, 208.6 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 902.4 mg)

  • Ethanol (15 mL)

  • Concentrated Hydrochloric Acid (HCl) (1 mL)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated HCl. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly pouring it into a stirred, saturated solution of sodium bicarbonate until the pH is basic (~8-9).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting 1-chloro-isoquinolin-5-amine can be used directly or purified by column chromatography.

Causality Behind Choices:

  • Reducing Agent (SnCl₂/HCl): Stannous chloride in the presence of acid is a classical and highly effective method for the reduction of aromatic nitro groups.[13] It is generally tolerant of other functional groups like aryl halides.

Overall_Strategy cluster_c1 C1 Functionalization cluster_c5 C5 Functionalization Start This compound SNAr SNAr (O, N, S Nucleophiles) Start->SNAr + Nu:⁻ Suzuki Suzuki Coupling (C-C) Start->Suzuki + R-B(OH)₂ [Pd] Buchwald Buchwald-Hartwig (C-N) Start->Buchwald + HNR₂ [Pd] Sonogashira Sonogashira (C-C, sp) Start->Sonogashira + R-C≡CH [Pd/Cu] Reduction Nitro Reduction Start->Reduction [H] Amine_Deriv Amine Derivatization (e.g., Amidation) Reduction->Amine_Deriv + RCOCl, etc.

Diagram: Overall synthetic strategy from this compound.

References

Application Notes & Protocols: 1-Chloro-5-nitroisoquinoline as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-5-nitroisoquinoline is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of advanced agrochemical intermediates. Its unique electronic and structural features, characterized by an electrophilic chlorine atom at the 1-position and a versatile nitro group at the 5-position, allow for sequential and regioselective modifications. This document provides detailed application notes on the strategic importance of this molecule and a comprehensive, field-proven protocol for its conversion into 5-amino-1-chloroisoquinoline, a key precursor for novel pesticide and herbicide development. The rationale behind the experimental design is discussed to provide researchers with a deep, mechanistic understanding of the synthesis.

Introduction: The Strategic Value of this compound

In the competitive landscape of agrochemical research, the discovery of novel active ingredients often hinges on the availability of versatile and strategically designed molecular scaffolds. This compound emerges as a compound of significant interest due to the orthogonal reactivity of its two key functional groups.

  • The Chloro Group (C1-Position): The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles, enabling the construction of diverse molecular libraries.

  • The Nitro Group (C5-Position): The nitro group is a powerful electron-withdrawing group and, more importantly, a synthetic precursor to an amino group. The reduction of the nitro moiety to a primary amine is a robust and high-yielding transformation that unlocks a host of subsequent chemical reactions, including amide bond formation, diazotization, and the synthesis of further heterocyclic systems.[1]

This dual functionality makes this compound an ideal starting material for building complex molecules with potential bioactivity. The isoquinoline core itself is a well-established pharmacophore and is present in various bioactive compounds.[2] By leveraging this scaffold, chemists can explore new chemical space in the search for next-generation agrochemicals.

Core Application: Synthesis of 5-Amino-1-chloroisoquinoline

The most critical and immediate application of this compound in an agrochemical synthesis workflow is its reduction to 5-amino-1-chloroisoquinoline. This transformation converts the synthetically latent nitro group into a highly reactive primary amine, which can then be used to build the toxophore or modify the physicochemical properties of the target molecule.

Mechanistic Rationale: Chemoselective Nitro Group Reduction

The protocol described below employs stannous chloride dihydrate (SnCl2·2H2O) in ethyl acetate. This is a classic and highly reliable method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible or sensitive functional groups, such as an aryl chloride.

Why Stannous Chloride?

  • Selectivity: Tin(II) chloride is a mild reducing agent that shows excellent selectivity for nitro groups over many other functionalities, crucially leaving the C-Cl bond intact for subsequent cross-coupling or substitution reactions.

  • Efficiency: The reaction proceeds under relatively mild conditions (refluxing ethyl acetate) and typically goes to completion within a few hours, resulting in high yields of the desired amine.[1]

  • Practicality: The reagents are readily available, cost-effective, and the workup procedure is straightforward.

The overall reaction involves the transfer of electrons from Sn(II) to the nitro group, with the acidic conditions facilitating the protonation of intermediates. The reaction stoichiometry requires multiple equivalents of the reducing agent.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product reactant1 This compound step1 Reflux under N2 (3 hours) reactant1->step1 reactant2 SnCl2·2H2O (Stannous Chloride Dihydrate) reactant2->step1 reactant3 EtOAc (Solvent) reactant3->step1 step2 Cool & Pour into Ice-Water step1->step2 step3 Basify to pH 10 (aq. Na2CO3) step2->step3 step4 Extract with EtOAc step3->step4 step5 Dry (Na2SO4) & Concentrate step4->step5 product 5-Amino-1-chloroisoquinoline step5->product

Caption: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[1]

Materials & Reagents:

Reagent/MaterialM.Wt. ( g/mol )QuantityMoles (mmol)Role
This compound208.60450 mg2.16Starting Material
Stannous Chloride Dihydrate225.632.4 g10.64Reducing Agent (5 equiv)
Ethyl Acetate (EtOAc)88.1150 mL-Solvent
Sodium Carbonate (Na2CO3)105.99As needed-Base for Workup
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed-Drying Agent
Deionized Water18.02As needed-Workup
Brine (Saturated aq. NaCl)-As needed-Workup
Silica Gel (for chromatography)-As needed-Purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (450 mg, 2.16 mmol) and ethyl acetate (50 mL).[1]

  • Addition of Reducing Agent: Add stannous chloride dihydrate (2.4 g, 10.64 mmol, 5 equivalents) to the suspension.[1] Expert Insight: The use of a 5-fold excess of the reducing agent ensures the reaction proceeds to completion in a timely manner.

  • Reflux: Place the flask under a nitrogen atmosphere and heat the mixture to reflux. Stir vigorously for 3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Basification: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-water. Basify the mixture to a pH of approximately 10 using a saturated aqueous solution of sodium carbonate.[1] Causality: This step is crucial. It neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides, which can then be removed. The desired amine product is liberated as a free base, making it soluble in the organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase twice more with ethyl acetate.[1]

  • Washing and Drying: Combine all organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na2SO4).[1] Self-Validation: The brine wash removes residual water and inorganic salts. The use of Na2SO4 ensures the complete removal of water before solvent evaporation, preventing potential product degradation.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting residue should be purified by column chromatography on silica gel to yield the final product, 5-amino-1-chloroisoquinoline, as a light yellow solid.[1]

Future Synthetic Pathways & Agrochemical Design

The synthesized 5-amino-1-chloroisoquinoline is not an end-product but a versatile platform for diversification. The presence of the nucleophilic amine and the electrophilic chloro-substituted carbon opens up numerous possibilities for creating novel agrochemical candidates, including analogues of established insecticide classes like neonicotinoids.[3][4]

G start This compound intermediate 5-Amino-1-chloroisoquinoline start->intermediate Nitro Reduction path1_product C1-Substituted Agrochemical Scaffolds intermediate->path1_product path2_product Thioureas / Amides (Potential Toxophores) intermediate->path2_product path1_reagent Nucleophiles (e.g., R-NH2, R-OH) path1_reagent->path1_product SNAr at C1 path2_reagent Isothiocyanates (R-NCS) or Acyl Chlorides (R-COCl) path2_reagent->path2_product Amine Derivatization

Caption: Potential synthetic diversification from 5-amino-1-chloroisoquinoline.

  • Amine Derivatization: The amino group can be readily acylated or reacted with isothiocyanates to form amides or thioureas, respectively.[5] These functional groups are common in many commercial pesticides and can be crucial for binding to biological targets.

  • Substitution of Chlorine: The chlorine at the C1 position can be displaced by various nucleophiles. For instance, reaction with N-nucleophiles can lead to structures reminiscent of the core of neonicotinoid insecticides.[6][7] This allows for the exploration of novel analogues with potentially improved efficacy or a different resistance profile.

By employing these strategies, researchers can rapidly generate a library of novel compounds for high-throughput screening, accelerating the discovery process for new and effective agrochemicals.

References

Application Note & Protocols: Nucleophilic Aromatic Substitution on 1-Chloro-5-nitroisoquinoline with Amine and Thiol Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Nitroisoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The strategic functionalization of this scaffold is a cornerstone of drug discovery programs aimed at developing novel therapeutics for oncology, infectious diseases, and neurodegenerative disorders.[3][4] 1-Chloro-5-nitroisoquinoline, in particular, serves as a highly valuable and versatile building block.

The potent electron-withdrawing nature of the nitro group at the C5 position significantly activates the C1 position towards nucleophilic aromatic substitution (SNAr). This activation makes the displacement of the C1 chloro group an efficient and predictable transformation. This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with two critical classes of nucleophiles: amines and thiols. Mastery of these reactions allows researchers to readily introduce diverse functionalities, thereby accessing novel chemical space and modulating critical drug-like properties such as solubility, metabolic stability, and target engagement.

Reaction with Amines: Synthesis of 1-Amino-5-nitroisoquinoline Derivatives

The substitution of the C1 chlorine with an amine is a foundational reaction for building libraries of potential drug candidates. The resulting amino-isoquinoline derivatives are key intermediates in the synthesis of kinase inhibitors, antibacterial agents, and other pharmacologically active molecules.[5][6]

Mechanism of Amination: The SNAr Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7][8]

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient C1 carbon of the isoquinoline ring. This step is typically the rate-determining step of the reaction.[9]

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the C5-nitro group. This stabilization by the electron-withdrawing nitro group is essential for the reaction to proceed efficiently.[7][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final 1-amino-5-nitroisoquinoline product.

Caption: SNAr amination of this compound.

Application Notes & Experimental Insights
  • Choice of Amine: A wide range of primary and secondary aliphatic and aromatic amines can be used successfully. Sterically hindered amines may require more forcing conditions (higher temperatures, longer reaction times).

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the intermediate complex. Alcohols like ethanol or isopropanol can also be used, often with good results.

  • Role of Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. To drive the reaction to completion, a base is required. Often, an excess of the reactant amine (2-3 equivalents) can serve as both the nucleophile and the acid scavenger. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added.

  • Temperature Control: Reactions are typically run at elevated temperatures, ranging from 80 °C to 150 °C, to overcome the activation energy of the initial nucleophilic attack. Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes.

Protocol 1: Synthesis of 1-(Morpholin-4-yl)-5-nitroisoquinoline

This protocol provides a representative procedure for the amination of this compound.

Materials:

  • This compound (1.0 g, 4.79 mmol)

  • Morpholine (1.25 mL, 14.38 mmol, 3.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.32 g, 9.58 mmol, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.79 mmol) and DMF (20 mL).

  • Add potassium carbonate (1.32 g, 9.58 mmol) followed by morpholine (1.25 mL, 14.38 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:EtOAc. The starting material will have a different Rf value than the more polar product.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Alternatively, if a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(morpholin-4-yl)-5-nitroisoquinoline as a yellow solid.

Reaction with Thiols: Synthesis of 1-Thio-5-nitroisoquinoline Derivatives

The introduction of a sulfur linkage provides access to compounds with distinct physicochemical properties and biological activities. Thiols are potent nucleophiles, especially in their deprotonated thiolate form, and react readily with activated aryl halides.[11]

Mechanism of Thiolation: The SNAr Pathway

The mechanism is analogous to amination, involving an SNAr pathway. The key difference is the initial step of generating the more potent thiolate nucleophile.

  • Thiol Deprotonation: A base is used to deprotonate the thiol (R-SH) to form the highly nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the C1 position of the this compound.

  • Meisenheimer Complex Formation: A resonance-stabilized Meisenheimer intermediate is formed, with the negative charge delocalized and stabilized by the C5-nitro group.

  • Chloride Elimination: The chloride ion is eliminated, restoring aromaticity and yielding the 1-(alkyl/arylthio)-5-nitroisoquinoline product.

Caption: SNAr thiolation of this compound.

Application Notes & Experimental Insights
  • Base Selection: The choice of base is critical. For aliphatic thiols, a moderately strong base like potassium carbonate in DMF is often sufficient. For less acidic aromatic thiols (e.g., thiophenol), a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt) may be necessary to ensure complete formation of the thiolate.

  • Solvent Considerations: Polar aprotic solvents (DMF, DMSO) are preferred as they readily dissolve the thiolate salt and promote the SNAr reaction.

  • Atmosphere: Thiols can be susceptible to oxidation to disulfides (R-S-S-R), especially at elevated temperatures in the presence of air. While often not a major competing pathway, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to ensure high yields and product purity.

  • Temperature: These reactions often proceed readily at room temperature once the thiolate is formed, but gentle heating (40-80 °C) can accelerate the substitution.

Protocol 2: Synthesis of 5-Nitro-1-(phenylthio)isoquinoline

This protocol details a typical procedure for the reaction with an aromatic thiol.

Materials:

  • This compound (1.0 g, 4.79 mmol)

  • Thiophenol (0.54 mL, 5.27 mmol, 1.1 equiv.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.21 g, 5.27 mmol, 1.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiolate Formation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL) and cool to 0 °C in an ice bath.

  • Carefully add the sodium hydride (0.21 g, 5.27 mmol) portion-wise.

  • Add thiophenol (0.54 mL, 5.27 mmol) dropwise to the stirred suspension. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 20 minutes to ensure complete formation of the sodium thiophenolate.

  • Substitution Reaction: In a separate flask, dissolve this compound (1.0 g, 4.79 mmol) in anhydrous THF (10 mL).

  • Transfer the solution of the substrate to the flask containing the sodium thiophenolate via cannula or syringe at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (8:2 Hexanes:EtOAc) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the desired 5-nitro-1-(phenylthio)isoquinoline.

Comparative Summary of Reaction Conditions

ParameterReaction with AminesReaction with Thiols
Nucleophile Primary/Secondary AminesAliphatic/Aromatic Thiols
Nucleophile Strength ModerateStrong (as Thiolate)
Base Requirement Stoichiometric or catalytic (e.g., K₂CO₃, Et₃N) or excess amineStoichiometric; required to generate thiolate (e.g., NaH, K₂CO₃)
Typical Solvents DMF, DMSO, EtOH, NMPDMF, THF, DMSO
Temperature Range 80 - 150 °C (or microwave)0 °C to 80 °C
Key Considerations A base is needed to scavenge HCl byproduct.Reaction should ideally be run under an inert atmosphere to prevent disulfide formation. Pre-formation of the thiolate is often necessary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while achievable, can present challenges that affect both yield and purity. This guide provides a comprehensive overview of a common synthetic route, focusing on practical solutions to common experimental hurdles. The primary route discussed involves the transformation of 5-nitroisoquinoline, which is synthesized from isoquinoline, into the desired product.

Synthetic Pathway Overview

A prevalent method for synthesizing this compound involves a two-stage process. The first stage is the nitration of isoquinoline to produce 5-nitroisoquinoline. The second stage involves the conversion of a derivative of 5-nitroisoquinoline, such as its N-oxide, to the final chlorinated product.

Synthesis_Pathway Isoquinoline Isoquinoline Nitroisoquinoline 5-Nitroisoquinoline Isoquinoline->Nitroisoquinoline Nitration (HNO₃/H₂SO₄) N_Oxide 5-Nitroisoquinoline N-oxide Nitroisoquinoline->N_Oxide Oxidation (e.g., m-CPBA) Final_Product This compound N_Oxide->Final_Product Chlorination (e.g., POCl₃)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the synthesis of this compound.

Stage 1: Nitration of Isoquinoline

Question 1: My nitration of isoquinoline is giving a low yield of the desired 5-nitroisoquinoline and a significant amount of the 8-nitro isomer. How can I improve the regioselectivity?

Answer:

The nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[1] The ratio of these isomers is highly dependent on the reaction conditions.

  • Controlling Temperature: Maintaining a low temperature (below 0°C) during the addition of the nitrating agent is crucial. This can help favor the formation of the 5-nitro isomer.

  • Acid System: The choice and concentration of the acid can influence the regioselectivity. A common system is a mixture of concentrated nitric acid and sulfuric acid. Experimenting with the ratio of these acids may provide better selectivity.

  • Slow Addition: Adding the nitrating agent dropwise to a cooled solution of isoquinoline in sulfuric acid allows for better temperature control and can minimize the formation of undesired byproducts.

Question 2: I am observing the formation of dinitro products. How can I prevent this?

Answer:

The formation of dinitroisoquinolines occurs when the reaction is too aggressive. To mitigate this:

  • Stoichiometry: Use a carefully controlled amount of the nitrating agent. A slight excess is often used to ensure complete consumption of the starting material, but a large excess will promote dinitration.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent further nitration.

  • Temperature Control: As with improving regioselectivity, maintaining a low temperature is key to preventing over-nitration.

Stage 2: Chlorination of 5-Nitroisoquinoline Derivative

A common and effective method for introducing a chlorine atom at the C1 position of an isoquinoline is through the chlorination of the corresponding N-oxide or a hydroxyisoquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

Question 3: My chlorination reaction with POCl₃ is not going to completion, and I am recovering a significant amount of starting material (5-nitroisoquinoline N-oxide). What can I do?

Answer:

Incomplete conversion is a frequent issue in chlorination reactions with POCl₃. Here are several factors to consider:

  • Reaction Temperature and Time: These reactions often require elevated temperatures (refluxing in POCl₃) for an extended period. Ensure your reaction is heated sufficiently and for an adequate duration. Monitoring by TLC is essential to determine the optimal reaction time.

  • Excess POCl₃: Using POCl₃ as both the reagent and the solvent is a common practice and ensures a sufficient excess of the chlorinating agent.[3]

  • Addition of PCl₅: In some cases, the combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating system.[4] The PCl₅ can help to drive the reaction to completion.

  • Use of a Base: The addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction by scavenging the HCl generated.[3]

Question 4: The work-up of my POCl₃ reaction is problematic, and I am seeing a low yield of the final product. What is the best way to quench the reaction and isolate the product?

Answer:

The work-up of POCl₃ reactions must be handled with care due to the highly reactive nature of phosphorus oxychloride.

  • Careful Quenching: The reaction mixture should be cooled to room temperature before quenching. The excess POCl₃ can be removed under reduced pressure. The residue should then be very slowly and carefully added to crushed ice or a cold, saturated sodium bicarbonate solution with vigorous stirring.[5] This will hydrolyze the remaining POCl₃ and neutralize the acidic byproducts. Caution: This process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • pH Adjustment: After quenching, the aqueous solution will be acidic. Carefully basify the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a neutral or slightly basic pH to precipitate the organic product.

  • Extraction: The product can then be extracted with an appropriate organic solvent, such as dichloromethane or ethyl acetate. Ensure thorough extraction to maximize recovery.

Question 5: I am observing the formation of undesired byproducts, leading to a complex mixture and a difficult purification. What are the likely side reactions?

Answer:

Side reactions can significantly impact your yield. Potential byproducts include:

  • Hydrolysis: If any water is present during the reaction, the desired this compound can be hydrolyzed back to the corresponding 1-hydroxy-5-nitroisoquinoline (isoquinolone). Ensure all glassware is dry and use anhydrous reagents.

  • Polymerization/Decomposition: At high temperatures, sensitive aromatic nitro compounds can decompose or polymerize, leading to the formation of tarry materials. Avoid excessive heating and monitor the reaction closely.

  • Incomplete Chlorination: As discussed, this can be a major issue. If the intermediate is a di-hydroxy species, mono-chlorinated byproducts may be observed.

Frequently Asked Questions (FAQs)

Q1: What is the role of converting 5-nitroisoquinoline to its N-oxide before chlorination?

A1: The N-oxide functional group activates the C1 position of the isoquinoline ring towards nucleophilic attack. This makes the subsequent chlorination with reagents like POCl₃ more efficient.

Q2: Can I use other chlorinating agents besides POCl₃?

A2: Yes, other chlorinating agents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used.[3] However, POCl₃ is generally more common for this type of transformation on nitrogen-containing heterocycles.[5]

Q3: What is the best method for purifying the final this compound product?

A3: The crude product can typically be purified by column chromatography on silica gel using a solvent system such as a mixture of ethyl acetate and petroleum ether.[6] Recrystallization from a suitable solvent is also a viable method for obtaining a highly pure product.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental Protocol: Chlorination of 5-Nitroisoquinoline N-oxide

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 5-Nitroisoquinoline N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-nitroisoquinoline N-oxide.

  • Carefully add an excess of phosphorus oxychloride (e.g., 10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • CAUTIOUSLY add the residue dropwise to a vigorously stirred beaker of crushed ice and saturated sodium bicarbonate solution.

  • Once the quenching is complete, adjust the pH of the aqueous layer to ~8 with solid sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.

Troubleshooting_Flowchart Start Low Yield of this compound Problem1 Incomplete Reaction? Start->Problem1 Solution1a Increase Reaction Time/Temperature Problem1->Solution1a Yes Problem2 Poor Recovery After Work-up? Problem1->Problem2 No Solution1a->Problem2 Solution1b Use POCl₃/PCl₅ Mixture Solution1b->Problem2 Solution1c Add Tertiary Amine Base Solution1c->Problem2 Solution2a Careful Quenching on Ice/NaHCO₃ Problem2->Solution2a Yes Problem3 Significant Byproduct Formation? Problem2->Problem3 No Solution2a->Problem3 Solution2b Thorough Extraction with Organic Solvent Solution2b->Problem3 Solution2c Optimize pH During Work-up Solution2c->Problem3 Solution3a Ensure Anhydrous Conditions Problem3->Solution3a Yes End Optimized Yield Solution3a->End Implement Solutions Solution3b Avoid Excessive Heating Solution3b->End Implement Solutions

Caption: A decision-making flowchart for troubleshooting low yields.

Data Summary

ParameterRecommended ConditionRationale
Nitration Temperature < 0°CImproves regioselectivity for the 5-nitro isomer.
Chlorinating Agent POCl₃ (with optional PCl₅)Effective for chlorinating N-heterocycles.[4]
Chlorination Temperature RefluxOften required to drive the reaction to completion.
Work-up Quench Crushed ice/NaHCO₃Safely hydrolyzes excess POCl₃ and neutralizes acid.[5]
Purification Column ChromatographyEffective for separating the product from byproducts.[6]

References

common side products in the synthesis of 1-chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-chloro-5-nitroisoquinoline. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of key side products. By understanding the causality behind these impurities, you can optimize your reaction conditions, improve yield and purity, and ensure the reliability of your downstream applications.

Understanding the Synthetic Landscape

The most prevalent laboratory-scale synthesis of this compound is not a direct chlorination of 5-nitroisoquinoline. Instead, it typically involves the chlorination of a precursor, 5-nitroisoquinolin-1(2H)-one . This process, commonly achieved with reagents like phosphorus oxychloride (POCl₃), is an effective method for introducing the chloro group at the C1 position.

However, the purity of the final product is highly dependent on two critical stages: the purity of the initial starting material and the precise control of the chlorination and workup conditions. Impurities generated at either stage can be challenging to remove and may impact subsequent reactions.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis Nitration Nitration of Isoquinoline Isomerization Conversion to Isoquinolinone Nitration->Isomerization Multiple Steps Regioisomer 8-Nitro Isomer Impurity Nitration->Regioisomer Side Reaction Precursor 5-Nitroisoquinolin-1(2H)-one Isomerization->Precursor Purity is Key Chlorination Chlorination (e.g., POCl₃) Precursor->Chlorination Target This compound Chlorination->Target Hydrolysis Hydrolysis/Starting Material Chlorination->Hydrolysis Incomplete Rxn / Hydrolysis

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My final product analysis (LC-MS or ¹H NMR) shows a persistent isomeric impurity with the same mass. What is it and how can I prevent it?

Answer: This is almost certainly 1-chloro-8-nitroisoquinoline . Its presence is not a result of the chlorination step but rather stems from the initial synthesis of the 5-nitroisoquinoline precursor.

Causality: The electrophilic nitration of isoquinoline, the foundational step for creating the nitro-substituted ring system, yields a mixture of regioisomers. While the major product is the desired 5-nitroisoquinoline (~90%), a significant amount of 8-nitroisoquinoline (~10%) is also formed concurrently.[1] This isomeric impurity is carried through subsequent synthetic steps, ultimately leading to the formation of 1-chloro-8-nitroisoquinoline alongside your target compound.

Troubleshooting & Mitigation:

  • Purify the Precursor: The most effective strategy is to rigorously purify the 5-nitroisoquinoline intermediate before proceeding to the isoquinolinone formation and chlorination steps. Fractional crystallization or column chromatography can be employed to separate the 5-nitro and 8-nitro isomers.[2]

  • Final Product Purification: If precursor purification is not feasible, the final this compound product must be purified. While challenging due to the similar properties of the isomers, careful column chromatography can provide separation.[2]

Compound Comparison This compound (Target) 1-Chloro-8-nitroisoquinoline (Impurity)
Molecular Weight 208.60 g/mol 208.60 g/mol
Origin Main nitration pathwaySide reaction in nitration[1]
Expected ¹H NMR Distinct aromatic signals.Different chemical shifts in the aromatic region.
Removal Strategy N/APurification of 5-nitroisoquinoline precursor or final product chromatography.[2]
Question 2: My crude product contains a significant amount of a highly polar, high-melting-point solid that is insoluble in my extraction solvent. What is this side product?

Answer: This impurity is the unreacted starting material, 5-nitroisoquinolin-1(2H)-one (MW: 190.16 g/mol ).[][4] Its presence points to one of two issues: incomplete reaction or premature hydrolysis.

Causality:

  • Incomplete Chlorination: The conversion of the isoquinolinone to the chloro-isoquinoline requires sufficient time, temperature, and an adequate excess of the chlorinating agent (e.g., POCl₃). Insufficient conditions will result in unreacted starting material.

  • Product Hydrolysis: this compound is susceptible to hydrolysis, readily converting back to 5-nitroisoquinolin-1(2H)-one in the presence of water, especially under non-neutral pH conditions. This can occur during the reaction workup if the excess chlorinating agent is not quenched effectively before neutralization or if the product is exposed to aqueous conditions for extended periods.

Hydrolysis_Pathway Target This compound (Product) SM 5-Nitroisoquinolin-1(2H)-one (Starting Material / Side Product) Target->SM  + H₂O (Workup) - HCl - H₂O + POCl₃ (Reaction)  

Caption: The reversible relationship between the product and its hydrolysis side product.

Troubleshooting & Mitigation:

  • Ensure Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions to prevent premature quenching of the POCl₃.

  • Optimize Reaction Conditions: Heat the reaction mixture at reflux for a sufficient duration (typically 2-4 hours) to ensure the reaction goes to completion.[1] Monitor the reaction progress by TLC or LC-MS if possible.

  • Careful Workup: The workup is the most critical step for avoiding hydrolysis.

    • After the reaction, cool the mixture and carefully remove excess POCl₃ under reduced pressure.[1][5]

    • Cautiously pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and must be done slowly in a well-ventilated fume hood.[1]

    • Immediately neutralize the cold aqueous solution with a base (e.g., Na₂CO₃ or aq. NH₃) to a neutral or slightly basic pH.[1][6]

    • Promptly extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[1][6] Do not allow the product to remain in the aqueous phase for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound? A1: Silica gel column chromatography is the most effective method. A gradient elution system using a mixture of petroleum ether and ethyl acetate is typically successful.[5][6] Start with a low polarity mixture and gradually increase the proportion of ethyl acetate to first elute non-polar impurities, then the desired product, leaving the highly polar 5-nitroisoquinolin-1(2H)-one on the column.

Q2: How can I definitively confirm the identity and purity of my product? A2: A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the structure and identify the presence of regioisomers by their distinct aromatic splitting patterns.

  • LC-MS: To confirm the molecular weight (m/z 209.0 for [M+H]⁺) and assess purity by peak area.[6]

  • Melting Point: Pure 5-nitroisoquinolin-1(2H)-one has a high melting point of 252-254 °C, which can help identify it as a contaminant.[4]

Q3: Are there other potential side products to be aware of? A3: While less common under standard conditions, other impurities can arise. If the initial nitration is performed under overly harsh conditions (e.g., fuming nitric acid in acetic anhydride), 4,5-dinitroisoquinoline can be formed.[1] This would lead to chlorinated dinitro side products. It is crucial to use established nitration protocols that favor mono-nitration at the C5 position.[1]

Appendices

Appendix A: Detailed Experimental Protocols

This protocol is a representative synthesis adapted from literature procedures and should be performed with all appropriate safety precautions in a certified fume hood.[1]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 5-nitroisoquinolin-1(2H)-one (1.0 eq).

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, ~10 eq by volume) to the flask.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The solid should gradually dissolve.

  • Reagent Removal: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice. Slowly and cautiously pour the cooled reaction residue onto the ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralization: While keeping the mixture cold in an ice bath, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (aq. NH₃) until the pH is neutral to slightly basic (pH 7-8). A precipitate of the crude product should form.

  • Extraction: Extract the aqueous slurry three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid by silica gel column chromatography as described in the FAQ section.

Appendix B: Key Characterization Data
CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
This compound C₉H₅ClN₂O₂208.60209.0
5-Nitroisoquinolin-1(2H)-oneC₉H₆N₂O₃190.16191.0
1-Chloro-8-nitroisoquinolineC₉H₅ClN₂O₂208.60209.0
5-NitroisoquinolineC₉H₆N₂O₂174.16175.0

References

Technical Support Center: Purification of 1-Chloro-5-nitroisoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most commonly used and recommended stationary phase.[1][2] Its polar nature is well-suited for separating compounds with polar functional groups like the nitro group present in this molecule.[3] The slightly acidic nature of silica gel is generally not a concern for the stability of this compound under typical chromatographic conditions. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is recommended to achieve good resolution and efficient separation.[4]

Q2: How do I select an appropriate solvent system (mobile phase) for the purification?

A2: The selection of the mobile phase is critical for a successful separation. A good starting point is a binary solvent system consisting of a non-polar solvent and a polar solvent.[5] For this compound, a mixture of hexanes and ethyl acetate is a standard and effective choice.[5][6]

To determine the optimal ratio, begin by performing thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[3] This Rf range ensures that the compound spends sufficient time interacting with the stationary phase, allowing for effective separation from impurities.[3] You can start with a system like 20% ethyl acetate in hexanes and adjust the polarity by increasing or decreasing the ethyl acetate concentration until the target Rf is achieved.

Q3: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

A3: Poor solubility in the eluent can lead to band broadening and poor separation. There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a strong solvent in which it is highly soluble, such as dichloromethane.[6][7] Carefully apply this concentrated solution to the top of the silica gel bed. This is the preferred method as it generally leads to better resolution.[7]

  • Dry Loading: If the compound is not soluble in a suitable loading solvent, you can use the dry loading technique. Dissolve your compound in a volatile solvent (e.g., acetone), add a small amount of silica gel, and then carefully evaporate the solvent under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica.[6] This powder can then be carefully added to the top of the packed column.[6]

Q4: What is the expected elution order of this compound and potential impurities?

A4: In normal-phase chromatography using silica gel, compounds elute in order of increasing polarity. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.[3] Therefore, non-polar impurities will elute before this compound. More polar impurities, such as any hydrolyzed byproducts or starting materials with more polar functional groups, will elute after the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Problem 1: Poor Separation - My spots are overlapping on the TLC plate after the column.

  • Possible Cause: The solvent system may be too polar, causing all components to move too quickly down the column without sufficient interaction with the silica gel.

  • Recommended Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[8] Re-optimize the solvent system using TLC to achieve a greater difference in Rf values (ΔRf) between your product and the impurities. A larger ΔRf on the TLC plate will translate to better separation on the column.

  • Possible Cause: The column may be overloaded with the sample.

  • Recommended Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be at least 20-50 times the weight of the crude sample for a good separation.[9]

  • Possible Cause: The flow rate of the eluent is too fast.

  • Recommended Solution: For flash chromatography, reduce the air pressure to slow down the flow rate. A slower flow rate allows for better equilibration of the compound between the stationary and mobile phases, leading to improved resolution.[7]

Problem 2: The Compound is Not Eluting from the Column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Recommended Solution: Gradually increase the polarity of the mobile phase. If you started with 20% ethyl acetate in hexanes, you can increase it to 30%, 40%, or even higher. This is known as a gradient elution.

  • Possible Cause: The compound may have decomposed on the silica gel.

  • Recommended Solution: While this compound is generally stable, some nitro-aromatic compounds can be sensitive to the acidic nature of silica gel.[10] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, decomposition may be occurring. In such cases, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.[5][6] Alternatively, using a different stationary phase like alumina could be considered.[11]

Problem 3: The Compound Elutes Too Quickly (in the first few fractions).

  • Possible Cause: The solvent system is too polar.

  • Recommended Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[8] Always perform TLC analysis first to find a suitable starting solvent composition.

Problem 4: Tailing or Streaking of the Compound Band.

  • Possible Cause: The compound is interacting too strongly with the stationary phase. This can be due to the presence of the basic nitrogen atom in the isoquinoline ring.

  • Recommended Solution: Add a small amount of a modifier to your eluent. For basic compounds, adding a small percentage of triethylamine (0.1-1%) can help to reduce tailing by competing for the active sites on the silica gel.[6][12]

  • Possible Cause: The sample was not loaded onto the column in a concentrated band.

  • Recommended Solution: Ensure that you dissolve your sample in the minimum amount of solvent for loading.[7] A wide initial band will lead to a broad, tailing band as it moves down the column.

Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent to run up the plate.

  • Visualize the spots under UV light.

  • Calculate the Rf value for your compound in each solvent system.

  • Select the solvent system that gives an Rf value between 0.25 and 0.35 for the desired product and provides the best separation from impurities.[3]

Table 1: Representative Rf Values for Solvent System Screening

Hexane:Ethyl Acetate RatioApproximate Rf of this compoundObservations
9:10.10Compound is moving too slowly.
8:20.30Optimal. Good separation from less polar impurities.
7:30.55Compound is moving too quickly.

Protocol 2: Step-by-Step Column Chromatography Procedure

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Add another thin layer of sand on top of the silica gel.

  • Sample Loading: Drain the solvent until it is level with the top of the sand. Load your sample using either the wet or dry loading method as described in the FAQs.

  • Elution: Carefully add your mobile phase to the top of the column. Apply gentle air pressure (for flash chromatography) to begin eluting the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Target Rf = 0.25-0.35) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation (Overlapping Spots) Solvent Solvent Too Polar? Start->Solvent Overload Column Overloaded? Start->Overload Flow Flow Rate Too Fast? Start->Flow DecreasePolarity Decrease Eluent Polarity Solvent->DecreasePolarity Yes ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes SlowFlow Reduce Flow Rate Flow->SlowFlow Yes

References

Technical Support Center: Troubleshooting Failed Reactions Involving 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for troubleshooting challenging reactions involving the versatile but sometimes temperamental building block, 1-chloro-5-nitroisoquinoline. As a key intermediate in the synthesis of various biologically active compounds, its successful functionalization is often critical. This document moves beyond simple protocols to provide a deeper, mechanistic understanding of the common pitfalls and their logical solutions.

Understanding the Reactivity of this compound

This compound is primed for Nucleophilic Aromatic Substitution (SNAr) . This reactivity is dictated by two key structural features:

  • The Isoquinoline Nitrogen: The ring nitrogen acts as an electron-withdrawing group, reducing electron density within the heterocyclic ring system, particularly at the C1 position.

  • The 5-Nitro Group: As a powerful electron-withdrawing group, the nitro substituent further depletes the aromatic system of electron density. This makes the ring highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]

The SNAr reaction proceeds via a two-step, addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction.[4][6] In this molecule, the combined effects of the ring nitrogen and the 5-nitro group provide the necessary activation for the displacement of the chloride at C1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a direct question-and-answer format.

Q1: My SNAr reaction shows no conversion, or the yield is extremely low. What are the most common causes?

A1: This is the most frequent issue and typically points to a failure in one of four key areas: the nucleophile, the reaction conditions, the starting material integrity, or the reaction atmosphere. A systematic investigation is the most effective approach.

  • Nucleophile Reactivity: The nucleophile may be insufficiently reactive or its concentration may be too low. For neutral nucleophiles like amines or alcohols, a base is often required to generate the more potent anionic form (e.g., an amide or alkoxide). If a base is used, ensure it is strong enough to deprotonate the nucleophile but not so strong that it promotes unwanted side reactions.

  • Reaction Conditions (Solvent & Temperature): SNAr reactions are highly sensitive to the solvent. Polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) are standard choices. They excel at solvating the counter-cation of the nucleophile while leaving the nucleophile itself relatively "bare," boosting its reactivity. Insufficient temperature is another common culprit; many SNAr reactions require heating to overcome the activation energy barrier.[7]

  • Starting Material Quality: Verify the purity of your this compound. Impurities can interfere with the reaction. The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[8]

  • Atmospheric Moisture: Many nucleophiles and intermediates in these reactions are sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the nucleophile or hydrolysis of the starting material.

Q2: I'm observing multiple spots on my TLC, and my desired product is a minor component. What are the likely side reactions?

A2: The formation of multiple byproducts suggests that your reaction conditions may be too harsh or that competing reaction pathways are active.

  • Reaction with Solvent: If using a solvent like DMF or DMA at high temperatures with a potent nucleophile, the solvent itself can sometimes participate in the reaction.

  • Hydrolysis: If significant moisture is present, you may observe the formation of 1-hydroxy-5-nitroisoquinoline.

  • Degradation: High temperatures (>150°C) or the presence of a very strong, non-hindered base can lead to the degradation of the isoquinoline ring system, often resulting in a complex mixture of colored byproducts.

  • Nucleophile Instability: The nucleophile itself might be unstable under the reaction conditions, leading to its own set of byproducts.

Troubleshooting Strategy:

  • Lower the reaction temperature and increase the reaction time.

  • Switch to a more inert solvent, such as DMSO or sulfolane.

  • Use a weaker, more sterically hindered base if applicable.

  • Ensure scrupulous exclusion of water and oxygen.

Q3: My this compound starting material is not dissolving in the reaction solvent. How can I resolve this?

A3: Poor solubility is a practical barrier that can prevent a reaction from initiating. This compound is a crystalline solid with a melting point of 183-184°C, and its solubility in common organic solvents at room temperature can be limited.[8]

  • Solvent Screening: While polar aprotic solvents are mechanistically ideal, you may need to screen a few to find the best balance of reactivity and solubility.

  • Gentle Heating: Gently heat the mixture of this compound and the solvent to achieve dissolution before adding the nucleophile and base. This ensures the substrate is available in the solution phase when the reaction is intended to start.

  • Co-solvents: In some cases, a co-solvent can be used. For example, adding a small amount of a solvent like THF or 1,4-dioxane might improve solubility without drastically reducing the overall polarity of the reaction medium. However, this should be done with caution as it can affect reaction rates.

Q4: Purification of my final substituted isoquinoline product is difficult. What are the best practices?

A4: Purification challenges often arise from residual starting materials, byproducts with similar polarity to the product, or the physical nature of the product itself (e.g., an oil).[9][10]

  • Column Chromatography: This is the most versatile method.

    • Normal Phase (Silica Gel): Effective for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

    • Reversed-Phase (C18): Useful if the product and impurities have very similar polarities on silica.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent or solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction / Salt Formation: Since the product is an isoquinoline derivative, it is basic. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified product re-extracted into an organic solvent.[11] This can also be a method to induce crystallization by forming a solid hydrochloride salt.[11]

Data & Protocols

Table 1: Solvent Selection and General Temperature Guidelines for SNAr Reactions
SolventDielectric Constant (ε)Boiling Point (°C)Typical Temperature Range (°C)Comments
Dimethyl Sulfoxide (DMSO)4718925 - 150Excellent for SNAr; high boiling point allows for a wide temperature range. Can be difficult to remove.
N,N-Dimethylformamide (DMF)3715325 - 130Very common solvent; can decompose at high temperatures or with strong nucleophiles.
N-Methyl-2-pyrrolidone (NMP)3220260 - 180High boiling point, stable alternative to DMF.
Acetonitrile (MeCN)388225 - 80 (Reflux)Lower boiling point, useful for reactions with very reactive nucleophiles that do not require high heat.
Sulfolane43285100 - 250Very high boiling point and highly polar; excellent for very unreactive substrates.
Experimental Protocol: General Troubleshooting Workflow for a Failed SNAr Reaction

This protocol provides a systematic approach to diagnosing and solving a failed reaction.

  • Initial Analysis of the Crude Reaction Mixture:

    • Take a small aliquot of the crude reaction mixture.

    • Analyze by Thin Layer Chromatography (TLC) against the starting material. Stain with a general stain (e.g., potassium permanganate) if compounds are not UV-active.

    • If possible, analyze by LC-MS to check for the presence of the desired product mass, starting material, and any identifiable byproducts.

  • Verify Starting Materials:

    • Confirm the identity and purity of the this compound via ¹H NMR or melting point.

    • Confirm the identity and purity of the nucleophile. If it is a solid, check its appearance and melting point. If it is a liquid, ensure it is not discolored.

    • Ensure the solvent is anhydrous and of an appropriate grade.

  • Controlled Re-run of the Reaction:

    • Set up a small-scale reaction in a thoroughly dried flask under an inert atmosphere of nitrogen or argon.

    • Add the this compound and anhydrous solvent.

    • If a base is required, add it now.

    • Add the nucleophile last.

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Systematic Optimization (if reaction is slow or incomplete):

    • Temperature: Increase the reaction temperature in 20°C increments, monitoring for product formation and byproduct formation.

    • Concentration: Double the concentration of the reaction to see if bimolecular kinetics improve the rate.

    • Base/Nucleophile: If a base is used, consider switching to a stronger or more soluble base. Increase the equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 or 2.0 eq).

Visualizations

Diagram 1: Troubleshooting Workflow

G start Reaction Failure: Low/No Conversion check_sm Step 1: Analyze Crude Mixture (TLC, LC-MS) & Verify SM Purity start->check_sm sm_ok SM Consumed? check_sm->sm_ok product_found Product Mass Found? sm_ok->product_found Yes no_reaction Diagnosis: No Reaction Occurred sm_ok->no_reaction No side_reaction Diagnosis: Side Reactions or Product Degradation product_found->side_reaction No success Successful Reaction product_found->success Yes, but low yield. Proceed to Optimization optimize Step 2: Optimize Conditions no_reaction->optimize side_reaction->optimize temp Increase Temperature optimize->temp solvent Change Solvent (e.g., DMF -> DMSO) optimize->solvent nucleophile Increase Nucleophile Eq. Check Base Strength optimize->nucleophile success->optimize

Caption: A logical workflow for troubleshooting failed SNAr reactions.

Diagram 2: Key Factors for Successful SNAr Reaction

G center Successful SNAr on This compound substrate Substrate Activation (Nitro Group + Ring N) center->substrate is enabled by nucleophile Nucleophile - High Reactivity - Correct Stoichiometry - Appropriate Base center->nucleophile requires solvent Solvent - Polar Aprotic - Anhydrous center->solvent is favored in conditions Conditions - Sufficient Temperature - Inert Atmosphere center->conditions depends on

Caption: Core pillars influencing the outcome of the SNAr reaction.

References

Technical Support Center: Optimization of Suzuki Coupling with 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving the challenging substrate, 1-chloro-5-nitroisoquinoline. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental design and execution.

The Challenge: Coupling an Electron-Deficient Heteroaryl Chloride

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds. However, the reaction's success is highly dependent on the nature of the coupling partners.[1] this compound presents a unique set of challenges due to the electronic properties of the substrate. The presence of the electron-withdrawing nitro group and the nitrogen atom in the isoquinoline ring system significantly influences the reactivity of the C-Cl bond.[2] While electron-deficient halides can sometimes be more reactive in the oxidative addition step, the overall catalytic cycle can be impeded by other factors.[3][4]

This guide will address common issues encountered when working with this and similar substrates, providing a systematic approach to troubleshooting and optimization.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: When facing a low or non-existent yield, a systematic evaluation of your reaction components and conditions is crucial. Here are the key areas to focus on:

  • Catalyst and Ligand System: The choice of the palladium catalyst and the accompanying ligand is paramount for the successful coupling of challenging heteroaryl chlorides.[5]

    • Palladium Precatalyst: Ensure your palladium source is active. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective, but modern, more robust pre-catalysts such as Buchwald's G3 or G4 palladacycles often provide superior results, especially for difficult couplings.[6]

    • Ligand Selection: For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally recommended.[5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[6][7] The strong electron-donating ability of these ligands can help to overcome the challenges posed by the electron-deficient nature of the substrate.[7]

  • Base Selection and Quality: The base plays a critical role in the transmetalation step, activating the boronic acid partner.[8][9]

    • Base Strength: A moderately strong base is typically required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8] The choice of base can significantly impact the reaction outcome, and screening different bases is often necessary.

    • Solubility and Anhydrous Conditions: Ensure the base is finely powdered and, if the reaction is intended to be anhydrous, that the base is thoroughly dried. Poor solubility of the base can hinder the reaction.[8] While many Suzuki couplings are performed in aqueous solvent mixtures, for sensitive substrates, anhydrous conditions with a soluble base might be advantageous.[10]

  • Solvent System: The solvent must be capable of dissolving all reaction components to a reasonable extent.[11]

    • Common Solvents: Mixtures of an organic solvent such as 1,4-dioxane, tetrahydrofuran (THF), or toluene with water are frequently used.[1][5] The water helps to dissolve the inorganic base.

    • Degassing: It is critical to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.[11] Purge the solvent with an inert gas (argon or nitrogen) before use.

  • Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product.[8] A temperature screen (e.g., 80-110 °C) is recommended to find the optimal balance between reaction rate and stability of the components.[6]

Q2: I am observing significant amounts of side products, particularly the homocoupling of my boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a common issue in Suzuki couplings, and understanding their origin is key to their mitigation.

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple with each other, is often promoted by the presence of oxygen.[1]

    • Solution: Rigorous exclusion of oxygen is essential. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[11] Maintaining a positive pressure of inert gas throughout the reaction is also recommended.[8]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, effectively consuming your nucleophile.[8] This is often exacerbated by the presence of water or strongly basic conditions.[8]

    • Solution: If protodeboronation is suspected, consider using anhydrous solvents and bases.[8] Alternatively, more stable boronic esters, such as pinacol (BPin) or MIDA esters, can be used in place of the boronic acid.[8]

Q3: My reaction appears to stall before completion, even with extended reaction times. What could be the cause?

A3: Reaction stalling can be indicative of catalyst deactivation or issues with reagent stability.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to deactivation over the course of the reaction.

    • Possible Cause: The nitrogen atoms in the isoquinoline ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[12]

    • Solution: Employing bulky ligands can help to shield the metal center and prevent inhibitory coordination. Additionally, using a higher catalyst loading (e.g., 2-5 mol%) might be necessary to drive the reaction to completion.

  • Boronic Acid Instability: As mentioned previously, boronic acids can degrade under the reaction conditions.[1]

    • Solution: Monitor the consumption of the boronic acid by TLC or LC-MS. If it is being consumed faster than the starting material, consider using a more stable boronic ester derivative.[8]

Experimental Protocols

The following protocols provide a starting point for the optimization of the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to screen various conditions.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[13]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[11][13]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[11] Then, add the palladium precatalyst and ligand (if not using a pre-formed complex).

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[6]

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[6][8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][8]

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended ConditionsRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active and robust for challenging couplings.[6]
Ligand XPhos (if not using a pre-formed complex)Bulky, electron-rich ligand that promotes key steps.[6]
Base K₃PO₄ (2.0 equiv)Often effective for heteroaryl couplings.[8]
Solvent 1,4-Dioxane/H₂O (10:1)Good for solubilizing both organic and inorganic reagents.[6]
Temperature 100 °CA good starting point for balancing rate and stability.[6]
Concentration 0.1 - 0.5 M (with respect to limiting reagent)A typical concentration range for these reactions.[6]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1][3][4]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation R-B(OH)₂ + Base PdII->Transmetal PdII_R Ar-Pd(II)-R L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical sequence for troubleshooting a failing Suzuki coupling reaction with this compound.

Troubleshooting_Suzuki Start Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Screen_Catalyst Screen Different Pd Pre-catalysts/Ligands (e.g., Buchwald systems) Check_Inertness->Screen_Catalyst Screen_Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Catalyst->Screen_Base Screen_Solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) Screen_Base->Screen_Solvent Screen_Temp Optimize Reaction Temperature (80-120 °C) Screen_Solvent->Screen_Temp Side_Products Significant Side Products? Screen_Temp->Side_Products Homocoupling Homocoupling? -> Improve Degassing Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? -> Use Anhydrous Conditions or Boronic Esters Side_Products->Protodeboronation Yes Success Improved Yield Side_Products->Success No Homocoupling->Check_Inertness Protodeboronation->Screen_Base

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

References

preventing decomposition of 1-chloro-5-nitroisoquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-chloro-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the handling and reactivity of this electron-deficient heterocyclic compound, with a primary focus on preventing its decomposition during critical chemical transformations.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues encountered during reactions involving this compound. Each entry is structured to help you diagnose the problem, understand the underlying chemical principles, and implement effective solutions.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a cross-coupling reaction (Suzuki or Buchwald-Hartwig) with this compound and observing low yields of my desired product. My main byproduct appears to be 5-nitroisoquinoline, and I also see some baseline material on my TLC/LC-MS that I suspect is the corresponding phenol. What is causing this decomposition?

Answer:

This is a classic and frequently encountered issue when working with highly electron-deficient aryl chlorides. The problems you're observing stem from two primary competing decomposition pathways: hydrodechlorination and hydrolysis .

  • Plausible Cause 1: Hydrodechlorination. The formation of 5-nitroisoquinoline is a definitive sign of hydrodechlorination, where the chloro group is replaced by a hydrogen atom. This side reaction is often catalyzed by the palladium(0) species in your reaction, particularly if the catalytic cycle is inefficient.[1][2] The electron-withdrawing nitro group makes the C-Cl bond highly susceptible to certain side reactions.[3][4]

  • Plausible Cause 2: Hydrolysis. The formation of 5-nitroisoquinolin-1-ol (the phenol analog) points to hydrolysis of the C-Cl bond. This is typically caused by the presence of water in your reaction mixture, reacting with the highly activated substrate, often facilitated by the base.[3]

Proposed Solutions & Scientific Rationale:

Your primary goal is to accelerate the rate of the desired productive catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination) to outpace these decomposition pathways.

  • Optimize the Ligand and Catalyst System:

    • Rationale: The choice of phosphine ligand is paramount in tuning the reactivity of the palladium center. For electron-deficient substrates like this, bulky, electron-rich phosphine ligands are often superior.[5][6] They accelerate the rate-limiting reductive elimination step and can stabilize the active catalytic species, minimizing side reactions.[7]

    • Actionable Steps:

      • For Buchwald-Hartwig amination , switch to sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[8] These have proven effective for challenging aryl chloride couplings.[6]

      • For Suzuki couplings , consider using ligands like SPhos or RuPhos, which are known to promote the coupling of challenging heterocyclic chlorides.[9][10] Using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) can also ensure efficient generation of the active Pd(0) catalyst and improve reproducibility.[11]

  • Re-evaluate Your Choice of Base:

    • Rationale: Strong, nucleophilic bases, especially in the presence of trace water, can directly attack the electron-deficient ring or promote hydrolysis.

    • Actionable Steps:

      • If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a weaker, non-nucleophilic inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[12]

      • For Suzuki couplings, potassium phosphate (K₃PO₄) is often an excellent choice that balances reactivity with minimizing side reactions.

  • Strict Control of Reaction Conditions:

    • Rationale: Temperature and reaction time are critical variables. Higher temperatures can accelerate decomposition pathways, sometimes more than the desired reaction.

    • Actionable Steps:

      • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). This can often selectively disfavor the decomposition pathways.

      • Ensure Anhydrous Conditions: Dry your solvents rigorously. Use oven-dried glassware. If possible, assemble the reaction in a glovebox.[5] This is the most direct way to combat hydrolysis.

      • Degas Thoroughly: Remove all dissolved oxygen from your reaction mixture by sparging with an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst degradation and unwanted side reactions.

ParameterProblem IndicationRecommended ChangeRationale
Ligand Low yield, hydrodechlorinationUse bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos)Accelerates reductive elimination, outcompeting side reactions.[6][7]
Base Hydrolysis, low yieldSwitch from strong alkoxides to weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Minimizes direct nucleophilic attack and base-mediated hydrolysis.[12]
Temperature Significant byproduct formationDecrease reaction temperature (e.g., from 110°C to 80°C)Decomposition pathways often have a higher activation energy.
Solvent/Atmosphere Hydrolysis byproductUse rigorously dried, degassed solvents; assemble under inert gasPrevents reaction with water and oxygen.[5]
Scenario 2: Reduction of the Nitro Group

Question: I am trying to selectively reduce the nitro group of this compound to the corresponding amine, but I am getting a significant amount of the de-chlorinated product, 5-aminoisoquinoline. How can I preserve the C-Cl bond?

Answer:

This is a common chemoselectivity challenge. Catalytic hydrogenation, a common method for nitro reduction, is often too harsh for substrates containing sensitive functionalities like an activated aryl chloride, leading to competitive hydrodechlorination.[13][14]

  • Plausible Cause: Over-reduction via Catalytic Hydrogenation. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are highly active for both nitro reduction and dehalogenation.[13]

Proposed Solutions & Scientific Rationale:

The key is to use a reduction method that is chemoselective for the nitro group over the aryl chloride.

  • Use Stannous Chloride (SnCl₂·2H₂O):

    • Rationale: This is a classic and highly effective method for the chemoselective reduction of nitroarenes in the presence of halogens. The mechanism involves a series of single-electron transfers from Sn(II) and is generally not aggressive enough to cleave the C-Cl bond.

    • Actionable Steps: A well-established protocol involves refluxing this compound with an excess of stannous chloride dihydrate in a solvent like ethyl acetate.[15]

  • Employ Iron Powder in Acidic Media:

    • Rationale: Reduction with iron metal in an acidic solvent (e.g., acetic acid or with ammonium chloride) is another mild and selective method for converting nitro groups to amines while leaving aryl halides intact.

    • Actionable Steps: Stir the substrate with fine iron powder in a mixture of ethanol and a mild acid (like acetic acid or aqueous NH₄Cl) at a moderately elevated temperature.

  • Modify Catalytic Hydrogenation Conditions:

    • Rationale: If catalytic hydrogenation is the only available method, the reaction can be modified to suppress dehalogenation.

    • Actionable Steps: The addition of a dehalogenation inhibitor can be remarkably effective. Morpholine has been shown to suppress the dehalogenation side reaction during the catalytic hydrogenation of halogen-substituted aromatic nitro compounds.[14]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The compound should be stored under an inert gas atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[16][17] This minimizes degradation from atmospheric moisture and oxygen. It is a solid, crystalline powder.[17]

Q2: What are the primary decomposition pathways I should be aware of?

A2: The two most significant decomposition pathways are hydrodechlorination (loss of the chlorine atom) and nucleophilic aromatic substitution (SNAr) of the chloride by unintended nucleophiles like water/hydroxide.[1][3] The strong electron-withdrawing effect of the nitro group and the nitrogen atom in the isoquinoline ring system makes the C1 position highly electrophilic and thus susceptible to these reactions.[4][18]

Q3: Which analytical techniques are best for monitoring the stability of this compound during a reaction?

A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of starting material and the appearance of new spots (products and byproducts).

  • LC-MS: Offers quantitative data on the conversion and can definitively identify the masses of byproducts like the hydrodechlorinated compound (M-Cl+H) or the hydrolyzed product (M-Cl+OH).

Q4: My reaction with n-Butyllithium seems to be failing. Why?

A4: Aryl nitro compounds are generally incompatible with organolithium reagents like nBuLi. The nitro group is highly electrophilic and will react with the nBuLi, leading to a complex mixture of products rather than the desired lithium-halogen exchange.[19] For transformations requiring the generation of an aryl anion equivalent, consider alternative methods like Miyaura borylation followed by a cross-coupling reaction.[19]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound, incorporating best practices to minimize decomposition.

Objective: To synthesize N-substituted-5-nitroisoquinolin-1-amine.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • Inside a glovebox, add the XPhos Pd G3 (0.02 equiv), sodium tert-butoxide (1.5 equiv), and a stir bar to an oven-dried reaction vessel. Rationale: Assembling the solids under an inert atmosphere prevents premature degradation of the catalyst and base.[5]

  • Addition of Reagents:

    • Add the this compound (1.0 equiv) and the amine (1.2 equiv) to the vessel.

    • Add enough anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M. Rationale: Using degassed solvent minimizes oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Seal the vessel tightly. If using a Schlenk tube, ensure a positive pressure of inert gas.

    • Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Rationale: Starting at a moderate temperature can prevent rapid decomposition before the catalytic cycle initiates.

    • Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring:

    • After a set time (e.g., 2 hours), cool a small aliquot of the reaction mixture, dilute it with ethyl acetate, and analyze by TLC and LC-MS to check for the consumption of starting material and the formation of product versus byproducts. Rationale: Regular monitoring prevents over-heating or running the reaction for too long, which can increase byproduct formation.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding Buchwald-Hartwig amination of this compound.

Troubleshooting_Workflow Start Problem: Low Yield of Desired Amine Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Cause_Decomp Primary Cause: Decomposition Check_SM->Cause_Decomp  Yes Cause_Inactive Primary Cause: Inactive Catalyst / Slow Reaction Check_SM->Cause_Inactive  No / Incomplete SM_Consumed Yes SM_Not_Consumed No Identify_Byproduct Identify Byproducts via LC-MS Cause_Decomp->Identify_Byproduct Solution_Inactive Solutions for Inactivity Cause_Inactive->Solution_Inactive Solution_Decomp Solutions for Decomposition Identify_Byproduct->Solution_Decomp Byproduct(s) Identified Byproduct_Dehalo 5-nitroisoquinoline (Hydrodechlorination) Byproduct_Hydrolysis 5-nitroisoquinolin-1-ol (Hydrolysis) Solution_Dehalo 1. Use Bulky Ligand (XPhos) 2. Use Weaker Base (Cs2CO3) 3. Lower Temperature Solution_Decomp->Solution_Dehalo If Dehalogenation Solution_Hydrolysis 1. Ensure Anhydrous Conditions 2. Use Non-Nucleophilic Base 3. Assemble in Glovebox Solution_Decomp->Solution_Hydrolysis If Hydrolysis Solution_Inactive_Steps 1. Use a Pre-catalyst (e.g., G3) 2. Increase Temperature Moderately 3. Screen Different Solvents 4. Verify Reagent Purity Solution_Inactive->Solution_Inactive_Steps

Caption: Troubleshooting workflow for low-yielding amination reactions.

References

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for navigating the complexities of regioselective functionalization of 1-chloro-5-nitroisoquinoline. As a versatile but challenging building block, its successful manipulation is key to unlocking novel molecular architectures. This guide, structured in a responsive question-and-answer format, moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

The C1 position of this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the ring nitrogen atom and is further enhanced by the powerful nitro group at the C5 position.[1][2] This activation facilitates the formation of a resonance-stabilized negative intermediate, known as a Meisenheimer complex, which is the hallmark of the SNAr mechanism.[2][3] However, challenges can still arise.

FAQs & Troubleshooting Guide

Question 1: My SNAr reaction shows low or no conversion to the desired 1-substituted product. What are the primary causes and how can I address this?

Answer: This is a common issue that can typically be traced back to one of several factors. A systematic approach is the most effective way to troubleshoot.

  • Insufficient Nucleophilicity: While the C1 position is activated, very weak nucleophiles (e.g., neutral water, aliphatic alcohols without a strong base) may still react sluggishly.

    • Solution: Increase the nucleophilicity by using a strong base to deprotonate the nucleophile. For example, when using an alcohol (ROH) or a secondary amine (R₂NH), add a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the more potent alkoxide (RO⁻) or amide (R₂N⁻) anion in situ.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, or NMP.[4] These solvents are excellent at solvating the counter-ion of the base but do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.

  • Suboptimal Temperature: SNAr reactions, while often facile on activated systems, still require sufficient thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, incrementally increase the temperature. Start at 50-60 °C and monitor by TLC or LC-MS. Many SNAr reactions on heteroaryl chlorides proceed efficiently between 80-120 °C. Be cautious, as excessive heat can lead to decomposition.

  • Reagent Purity: Moisture or impurities in your reagents or solvent can quench the nucleophile (especially if it's a strong base) or interfere with the reaction.

    • Solution: Ensure your nucleophile is pure and your solvent is anhydrous, particularly when using moisture-sensitive bases like NaH.

Question 2: I'm observing significant side product formation or decomposition of my starting material. What's going wrong?

Answer: Side reactions often indicate that the reaction conditions are too harsh or that an alternative reaction pathway is becoming competitive.

  • Potential Cause: Reaction with the Nitro Group: Strong nucleophiles, particularly under harsh conditions, can potentially interact with the nitro group. More commonly, if the nucleophile is also a reducing agent, it could reduce the nitro group.

    • Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessively high temperatures and prolonged reaction times. Screen different, less aggressive bases if applicable.

  • Potential Cause: Base-Induced Decomposition: The substrate or product may be unstable to the strong base being used, especially at elevated temperatures.

    • Solution: Consider using a weaker base (e.g., K₂CO₃ instead of NaH) or lowering the reaction temperature. If a strong base is necessary, try adding the substrate slowly to a solution of the base and nucleophile to avoid high local concentrations.

  • Potential Cause: Dimerization or Polymerization: If your nucleophile has multiple reactive sites, it can lead to unwanted oligomeric products.

    • Solution: Use a protecting group strategy on the nucleophile if it contains other reactive functionalities. Alternatively, using a large excess of the this compound can favor the mono-substitution product.

General Experimental Protocol for SNAr

This protocol provides a robust starting point for the substitution of the C1-chloride with an amine or alcohol nucleophile.

  • Preparation: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add a polar aprotic solvent (e.g., DMF, 0.2 M).

  • Base & Nucleophile: If the nucleophile is an alcohol or secondary amine, add a base (e.g., NaH, 1.2 eq.) and stir for 15-30 minutes at 0 °C to room temperature to pre-form the active nucleophile.

  • Substrate Addition: Add the this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

SNAr Troubleshooting Workflow

SNAr_Troubleshooting start Start: Low/No Product Yield reagent_check Check Reagents & Solvents Are they pure and anhydrous? start->reagent_check reagent_ok Yes reagent_check->reagent_ok Yes reagent_no No reagent_check->reagent_no No nucleophile_check Assess Nucleophile Strength Is it strong enough? nucleophile_ok Yes nucleophile_check->nucleophile_ok Yes nucleophile_no No nucleophile_check->nucleophile_no No conditions_check Evaluate Reaction Conditions Temp, Solvent conditions_no No conditions_check->conditions_no No success Reaction Optimized conditions_check->success If Yes, consult advanced diagnostics reagent_ok->nucleophile_check purify_reagents Solution: Purify/Dry Reagents & Solvents reagent_no->purify_reagents nucleophile_ok->conditions_check add_base Solution: Add Strong Base (e.g., NaH) to Generate Anion nucleophile_no->add_base conditions_ok Yes optimize_conditions Solution: Increase Temp, Switch to Polar Aprotic Solvent (DMF, DMSO) conditions_no->optimize_conditions purify_reagents->success add_base->success optimize_conditions->success

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Section 2: Navigating Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[5][6][7] However, the electron-deficient nature of this compound and the presence of multiple functional groups can present unique challenges.

FAQs & Troubleshooting Guide

Question 3: My Suzuki or Buchwald-Hartwig reaction is failing. What are the most likely points of failure for this specific substrate?

Answer: Failure in these reactions with this compound often relates to catalyst activity and substrate stability.

  • Catalyst Deactivation/Poor Activity: Aryl chlorides are less reactive than bromides or iodides, and electron-deficient aryl chlorides can be particularly challenging.[8] The choice of ligand is critical.

    • Solution (Suzuki): For this electron-deficient chloride, a high-activity catalyst system is required. Use electron-rich, sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3.[9]

    • Solution (Buchwald-Hartwig): Similarly, use specialized ligands developed for aryl chlorides. Biarylphosphine ligands (e.g., RuPhos, BrettPhos) are excellent choices.[10][11] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Side Reaction: Hydrodechlorination: You may observe the formation of 5-nitroisoquinoline, where the chlorine has been replaced by hydrogen.

    • Cause: This can occur if the transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig) step is slow relative to competing pathways, such as reaction with trace water or β-hydride elimination from certain reagents.

    • Solution: Ensure strictly anhydrous conditions. The choice of ligand is again crucial; a ligand that promotes rapid reductive elimination can outcompete the hydrodechlorination pathway.

  • Side Reaction: Reduction of the Nitro Group: The phosphine ligands used in these reactions are reducing agents. Under prolonged heating, they can reduce the nitro group to an amine or other intermediates, complicating the product mixture.

    • Solution: Use the lowest possible catalyst and ligand loading (e.g., 1-2 mol% Pd).[12] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-incubation. If reduction is persistent, consider a lower reaction temperature and accept a longer reaction time.

Key Reaction Parameters for Cross-Coupling
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts often offer higher activity and reproducibility for challenging substrates.[13]
Ligand XPhos, SPhos, RuPhosBrettPhos, RuPhos, Josiphos-typeElectron-rich, bulky ligands are essential for activating the C-Cl bond and promoting reductive elimination.[10][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDSThe base is crucial for activating the boronic acid (Suzuki)[15] or deprotonating the amine (Buchwald-Hartwig).[16]
Solvent Toluene, Dioxane, 2-MeTHF (often with water)Toluene, Dioxane, 2-MeTHFAnhydrous, deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[13]
Temperature 80 - 110 °C80 - 110 °CSufficient heat is needed to drive the oxidative addition of the C-Cl bond.
General Protocol for a Suzuki-Miyaura Coupling
  • Setup: In a glovebox, add the this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), base (e.g., K₃PO₄, 2.0 eq.), palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and solvent (e.g., Toluene/H₂O 10:1) to a reaction vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 100 °C.

  • Monitoring & Work-up: Follow the general procedure outlined in the SNAr protocol.

Catalytic Cycle for C-N/C-C Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation (Suzuki) or Amide Complex (Buchwald) OxAdd->Transmetal Transmetalation or Amine Coordination Transmetal->Pd0 Reductive Elimination Product R-Isoquinoline Transmetal->Product Substrate This compound Substrate->OxAdd Reagent Ar-B(OH)₂ / Base (Suzuki) or R₂NH / Base (Buchwald) Reagent->Transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

Section 3: FAQs on Orthogonal and Sequential Functionalization

Question 4: Can I selectively reduce the C5-nitro group without affecting the C1-chloro group?

Answer: Yes, this is a common and crucial transformation. The C1-chloro group is generally stable to many reducing conditions used for nitro groups.

  • Recommended Methods:

    • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is often effective. However, care must be taken as prolonged reaction times or harsh conditions can lead to hydrodechlorination. Using a catalyst poison or specific conditions can enhance selectivity.

    • Transfer Hydrogenation: Using reagents like ammonium formate or cyclohexene with Pd/C is often milder and can provide better selectivity.

    • Metal Reductions: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic and highly effective methods for selectively reducing nitro groups in the presence of aryl halides.

Question 5: I have successfully functionalized the C1 position. How can I now modify the C5 position?

Answer: This is an excellent strategy for building molecular complexity. The most common approach is to use the nitro group as a synthetic handle.

  • Reduction: First, reduce the C5-nitro group to a C5-amino group (5-amino-1-R-isoquinoline) using one of the methods described above.

  • Diazotization: The resulting aniline-type amino group can be converted into a diazonium salt (Ar-N₂⁺) using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).

  • Sandmeyer and Related Reactions: The diazonium salt is a versatile intermediate that can be displaced by a wide variety of nucleophiles to install new functional groups at the C5 position, including halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. This two-step sequence provides a powerful method for orthogonal functionalization.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for navigating the experimental nuances of 1-chloro-5-nitroisoquinoline. As a versatile intermediate in pharmaceutical synthesis, understanding its reactivity is paramount. This guide, structured by Senior Application Scientists, moves beyond simplistic protocols to offer in-depth, field-tested insights into a critical variable: the reaction solvent. Here, we dissect the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

The Crucial Role of the Solvent in SNAr Reactions of this compound

The reaction of this compound with a nucleophile is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 5-position, coupled with the electronegative nitrogen atom within the isoquinoline ring, activates the C1 position for nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The choice of solvent is not merely a medium for the reactants but a critical parameter that can dramatically influence the reaction rate, yield, and even the product distribution.

The solvent's influence is primarily exerted through its ability to stabilize or destabilize the reactants, the intermediate Meisenheimer complex, and the transition states. Key solvent properties to consider are polarity, proticity (hydrogen bond donating ability), and coordinating ability.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.

Question 1: My reaction is proceeding extremely slowly or not at all. What is the likely cause and how can I accelerate it?

Answer:

A slow reaction rate is one of the most common challenges and is often directly linked to suboptimal solvent selection.

Underlying Cause:

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. The stability of this intermediate and the transition state leading to it is paramount. If the solvent poorly solvates this charged species, the activation energy for its formation will be high, resulting in a slow reaction.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally the solvents of choice for SNAr reactions. Their high polarity effectively stabilizes the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. In contrast, nonpolar solvents like toluene or hexane are poor choices as they cannot effectively stabilize the charged intermediate.

  • Consider the Nucleophile's Solvation: If you are using a small, highly charged nucleophile (e.g., methoxide), protic solvents like methanol or ethanol can form a tight solvation shell around the nucleophile through hydrogen bonding. This "caging" effect reduces the nucleophile's reactivity, slowing down the reaction. In such cases, switching to a polar aprotic solvent is highly recommended.

  • Increase the Reaction Temperature: If changing the solvent is not feasible, increasing the reaction temperature will provide the necessary energy to overcome the activation barrier. However, be cautious, as higher temperatures can also promote side reactions.

dot

Caption: Troubleshooting workflow for a slow reaction.

Question 2: I am observing significant amounts of a side product that appears to be the result of the solvent reacting with my starting material. How can I prevent this?

Answer:

This issue, known as solvolysis, is particularly prevalent when using nucleophilic solvents.

Underlying Cause:

Solvents with nucleophilic character, such as alcohols (methanol, ethanol) or water, can compete with your intended nucleophile and attack the electrophilic C1 position of this compound. This results in the formation of an undesired ether or hydroxy derivative, respectively.

Troubleshooting Steps:

  • Switch to a Non-nucleophilic Solvent: The most effective solution is to use a solvent that is not nucleophilic. Polar aprotic solvents like DMSO, DMF, or MeCN are excellent choices. If a protic solvent is required for solubility reasons, consider a more sterically hindered alcohol like tert-butanol, which is less nucleophilic.

  • Use the Nucleophile as the Solvent (if applicable): If your nucleophile is a liquid and a suitable solvent, using it in large excess can outcompete any potential solvolysis. For example, when reacting with a liquid amine, it can sometimes serve as both the nucleophile and the solvent.

  • Lower the Reaction Temperature: Solvolysis reactions, like most reactions, are accelerated by heat. Running the reaction at a lower temperature will disfavor the competing solvolysis pathway more than the desired reaction with a stronger nucleophile.

dot

Caption: Competing SNAr and solvolysis pathways.

Question 3: My product is difficult to isolate from the solvent after the reaction. What are some strategies for a cleaner workup?

Answer:

High-boiling polar aprotic solvents, while excellent for reaction rates, can present challenges during product isolation.

Troubleshooting Steps:

  • Precipitation by Anti-solvent Addition: If your product has low solubility in a nonpolar solvent, you can often precipitate it by adding water or a hydrocarbon solvent (like hexanes or toluene) to the reaction mixture. The desired product will crash out and can be collected by filtration.

  • Liquid-Liquid Extraction:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer extensively with water to remove high-boiling solvents like DMSO or DMF. Multiple washes (5-10) may be necessary.

    • Follow with a brine wash to aid in breaking any emulsions and to remove residual water.

  • Solvent Selection with Workup in Mind: If possible, choose a solvent with a lower boiling point that still provides adequate reactivity. For example, acetonitrile (boiling point: 82 °C) or acetone (boiling point: 56 °C) are often easier to remove under reduced pressure than DMF (boiling point: 153 °C) or DMSO (boiling point: 189 °C).

Data Summary: Expected Solvent Effects on SNAr Reactivity

Solvent ClassExample SolventsPolarityProtic/AproticExpected Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, NMPHighAproticHigh Excellent stabilization of the charged Meisenheimer complex. Does not strongly solvate the nucleophile.
Polar Protic Water, Ethanol, MethanolHighProticModerate to Low Can stabilize the Meisenheimer complex but also strongly solvates and deactivates many nucleophiles through hydrogen bonding. Can lead to solvolysis.
Nonpolar Aprotic Toluene, Hexane, DioxaneLowAproticVery Low Poor stabilization of the charged Meisenheimer complex.

Experimental Protocols

The following are general, illustrative protocols. Optimization for specific nucleophiles is recommended.

Protocol 1: Reaction with an Amine in a Polar Aprotic Solvent

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitated product by filtration, or extract with an organic solvent (e.g., ethyl acetate), wash thoroughly with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Reaction with an Alkoxide in its Parent Alcohol

  • Prepare a solution of the alkoxide by dissolving the corresponding alkali metal (e.g., sodium) in the anhydrous parent alcohol (e.g., methanol for sodium methoxide) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 eq) in the same anhydrous alcohol to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Remove the alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product as necessary.

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-5-nitroisoquinoline and 1-Chloro-8-nitroisoquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of two key isomers, 1-chloro-5-nitroisoquinoline and 1-chloro-8-nitroisoquinoline, in the context of nucleophilic aromatic substitution (SNAr). For researchers engaged in the synthesis of novel isoquinoline-based scaffolds, understanding the subtle yet profound differences in reactivity between these positional isomers is critical for reaction design, optimization, and yield prediction. This document synthesizes fundamental mechanistic principles with structural analysis to provide a clear rationale for the observed and predicted reactivity trends.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group (in this case, a chloride ion) by a nucleophile.[1] Unlike aliphatic SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on a planar aromatic ring.[2] Instead, it proceeds via a two-step addition-elimination mechanism.

  • Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C1 on the isoquinoline ring). This initial attack is the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination Step: The aromaticity of the ring is restored through the rapid expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount; the more stable this intermediate, the lower the activation energy for its formation and the faster the reaction.[4] This stability is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), particularly when they are positioned ortho or para to the site of nucleophilic attack.[1][2]

Caption: General workflow of the two-step addition-elimination SNAr mechanism.

Electronic Effects: The Power of Nitro Group Placement

Both this compound and 1-chloro-8-nitroisoquinoline are activated towards SNAr at the C1 position due to the powerful electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring.[5] The critical difference lies in how effectively each isomer's nitro group can stabilize the negative charge of the Meisenheimer complex through resonance.

This compound: Para-like Activation

In this isomer, the nitro group at C5 is in a position analogous to a para substituent relative to the C1 reaction center. This geometric arrangement is ideal for stabilizing the Meisenheimer intermediate. The negative charge developed during the nucleophilic attack can be delocalized effectively across the aromatic system and onto the oxygen atoms of the nitro group, as depicted in the resonance structures. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy and accelerating the reaction.

1-Chloro-8-nitroisoquinoline: Ortho-like Activation

Similarly, the nitro group at the C8 position is analogous to an ortho substituent. It can also participate in resonance stabilization of the Meisenheimer complex. The negative charge is delocalized onto the nitro group, providing a substantial driving force for the reaction. From a purely electronic standpoint, both ortho and para positions provide excellent stabilization.

Caption: Electronic stabilization pathways for the Meisenheimer intermediates.

Steric Hindrance: The Deciding Factor

While electronic effects prime both molecules for reaction, the steric environment around the C1 position dictates the practical outcome. Here, the two isomers diverge dramatically.

  • This compound: The C5-nitro group is located on the benzo-ring, distant from the C1 reaction center on the pyridine-ring. This separation means there is negligible steric hindrance to the approaching nucleophile. The pathway to the C1 carbon is open, allowing for facile formation of the Meisenheimer complex.

  • 1-Chloro-8-nitroisoquinoline: The C8-nitro group is in a peri-position relative to the C1 carbon. This proximity creates a significant steric barrier. The bulky nitro group physically obstructs the trajectory of the incoming nucleophile, increasing the activation energy of the addition step. Furthermore, this steric clash can force the nitro group to twist out of the plane of the isoquinoline ring system. Such a deviation from planarity would disrupt π-orbital overlap, severely diminishing its ability to stabilize the Meisenheimer intermediate through resonance. This combination of steric repulsion and compromised electronic stabilization renders the C1 position far less accessible.

Comparative Reactivity Summary

Based on the interplay of electronic and steric effects, a clear prediction of relative reactivity can be made.

FeatureThis compound1-Chloro-8-nitroisoquinolineRationale
Electronic Activation HighHighThe nitro group is in a resonance-stabilizing (para-like) position.
Steric Hindrance LowHighThe C8-nitro group presents a significant peri-hindrance to the C1 position.
Predicted Reactivity High Low to Very Low The reaction is primarily governed by the severe steric hindrance in the 8-nitro isomer.

Experimental Protocol: Model Amination of this compound

This protocol describes a representative SNAr reaction using the more reactive this compound and a common nucleophile, piperidine.

Materials and Equipment:
  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.0 mmol, 208.6 mg).

  • Solvent and Reagent Addition: Add anhydrous ethanol (10 mL) to dissolve the substrate. Add piperidine (2.5 mmol, 0.25 mL), which serves as both the nucleophile and a base to neutralize the HCl byproduct.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) to remove piperidinium hydrochloride and excess piperidine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 1-(piperidin-1-yl)-5-nitroisoquinoline.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A typical experimental workflow for SNAr amination.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1-chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the integrity of an intermediate compound is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). 1-chloro-5-nitroisoquinoline, a key building block in the synthesis of various biologically active molecules, is no exception. Ensuring its purity is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiles, and, ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for a substituted aromatic compound like this compound.[1] Its robustness and versatility render it the primary choice for routine quality control and quantitative analysis of non-volatile impurities.

Principle of Separation: The Rationale for Reversed-Phase

For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses moderate polarity due to the nitro group and the nitrogen heterocycle, balanced by the nonpolar aromatic rings and the chloro-substituent. In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol).[2] The analyte and its impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. This approach is particularly effective for separating potential impurities such as positional isomers or precursors which may have subtle differences in polarity.[1]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for the quantitative determination of purity and the detection of process-related impurities and degradation products.

  • Instrumentation and Column:

    • HPLC system equipped with a UV-Vis Diode Array Detector (DAD) or a multi-wavelength UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The choice of a smaller particle size enhances peak efficiency and resolution.

  • Mobile Phase and Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for protonating silanol groups on the stationary phase to reduce peak tailing and for ensuring consistent ionization if the method is transferred to an LC-MS system.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale for Gradient: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. A typical gradient might start with a high percentage of aqueous phase to retain and separate polar impurities and gradually increase the organic phase percentage to elute the main analyte and any nonpolar impurities.

    • Gradient Program: 0-20 min, 30% to 95% B; 20-25 min, hold at 95% B; 25.1-30 min, return to 30% B (equilibration).

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL. The use of the mobile phase as a diluent is a best practice to avoid peak distortion.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • HPLC Parameters:

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C. Temperature control is vital for reproducible retention times.

    • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but a DAD allows for monitoring at multiple wavelengths and assessing peak purity.

  • Data Analysis and Validation:

    • Purity is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

    • Method validation should be performed in accordance with ICH guidelines, establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[3][4][5] Specificity is confirmed by ensuring that the main peak is resolved from all known impurities and degradants.[3]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample (10 mg) dissolve Dissolve in Diluent (ACN/H2O, 0.5 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 5 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent (DCM) weigh->dissolve inject Inject into GC dissolve->inject vaporize Vaporize in Inlet (280°C) inject->vaporize separate Separate on Column (Temp Program) vaporize->separate ionize EI Ionization (70 eV) separate->ionize mass_analyze Mass Analysis (Quadrupole) ionize->mass_analyze tic Generate Total Ion Chromatogram mass_analyze->tic spectra Extract Mass Spectra of Impurity Peaks tic->spectra identify Identify via Library Search & Fragmentation spectra->identify QNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (m_analyte) dissolve Dissolve both in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std (m_std) weigh_std->dissolve acquire Acquire 1D ¹H Spectrum (Quantitative Parameters: 90° pulse, long d1) dissolve->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte (I_analyte) & Standard (I_std) Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

References

A Comparative Guide to the Biological Activity of Isoquinoline Isomers Derived from 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a cornerstone, forming the backbone of numerous natural products and synthetic compounds with profound biological activities.[1] The strategic introduction of a nitro group, as seen in 1-chloro-5-nitroisoquinoline, significantly alters the molecule's electronic properties and offers a versatile starting point for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of key isoquinoline isomers derived from this precursor, offering insights into their structure-activity relationships and potential therapeutic applications.

The chlorine atom at the C-1 position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the generation of a library of isomeric compounds.[2][3] This guide will focus on three key isomers: 1-amino-5-nitroisoquinoline, 1-hydrazinyl-5-nitroisoquinoline, and 5-nitroisoquinolin-1-ol. While direct, head-to-head comparative studies of these specific isomers are limited in publicly available literature, this guide synthesizes existing data on these and structurally related compounds to provide a valuable comparative framework.

Synthesis of Isomers from this compound

The generation of the target isomers from this compound is primarily achieved through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group and the nitrogen atom in the isoquinoline ring system facilitates the displacement of the chloride ion at the C-1 position.

DOT Script for Synthesis Pathway

A This compound B 1-Amino-5-nitroisoquinoline A->B NH3 or Amine Source C 1-Hydrazinyl-5-nitroisoquinoline A->C Hydrazine (N2H4) D 5-Nitroisoquinolin-1-ol A->D Hydroxide (e.g., NaOH)

Caption: Synthetic routes to key isomers from this compound.

Comparative Biological Activity

The functional group at the C-1 position dramatically influences the biological profile of the 5-nitroisoquinoline scaffold. Below is a comparative overview of the anticipated and reported activities of the three key isomers.

Anticancer Activity

Nitroaromatic compounds, including nitroisoquinolines, have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action are often multifaceted, including DNA intercalation and inhibition of key enzymes involved in cell proliferation and survival.

IsomerAnticipated/Reported Anticancer ActivityPutative Mechanism of Action
1-Amino-5-nitroisoquinoline Moderate to high cytotoxicity against various cancer cell lines.[4][5]DNA intercalation, potential inhibition of topoisomerase enzymes. The amino group can influence DNA binding affinity.
1-Hydrazinyl-5-nitroisoquinoline Expected to exhibit cytotoxic properties. Hydrazone derivatives of related heterocycles show significant anticancer activity.[6]Formation of reactive species, potential for metal chelation, and interaction with cellular macromolecules.
5-Nitroisoquinolin-1-ol Likely to possess cytotoxic activity. Hydroxyquinolines are known to exhibit anticancer effects.[7]Potential for PARP-1 inhibition, induction of apoptosis.[8]
Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents, often acting as a prodrug that is activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species.

IsomerAnticipated/Reported Antimicrobial ActivitySpectrum of Activity
1-Amino-5-nitroisoquinoline Expected to have antibacterial and antifungal properties.[9]Broad-spectrum activity is possible, with potential variations based on the specific microbial strains.
1-Hydrazinyl-5-nitroisoquinoline Hydrazone derivatives are a well-established class of antimicrobial agents.[6][10]Likely to exhibit broad-spectrum antibacterial and antifungal activity.
5-Nitroisoquinolin-1-ol The combination of the nitro group and the quinoline scaffold suggests potential antimicrobial efficacy.May be active against a range of bacteria and fungi.
Enzyme Inhibition

Isoquinoline derivatives are known to inhibit a variety of enzymes, playing crucial roles in cellular signaling and metabolism.

IsomerTarget Enzyme ClassPotential Therapeutic Application
1-Amino-5-nitroisoquinoline Topoisomerases, KinasesCancer Therapy
1-Hydrazinyl-5-nitroisoquinoline Hydrazones can inhibit various enzymes, including proteases and kinases.Cancer, Inflammatory Diseases
5-Nitroisoquinolin-1-ol Poly (ADP-ribose) polymerase (PARP).[8]Cancer Therapy (especially in cancers with DNA repair deficiencies)

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of these isomers, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]

DOT Script for MTT Assay Workflow

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of isoquinoline isomers A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline isomers in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare two-fold serial dilutions of the isoquinoline isomers in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: A General Protocol

The specific protocol will vary depending on the target enzyme. The following provides a general framework for a colorimetric enzyme inhibition assay.

DOT Script for Enzyme Inhibition Assay

A Prepare reaction mixture (buffer, substrate, enzyme) B Add varying concentrations of isoquinoline isomer (inhibitor) A->B C Incubate at optimal temperature B->C D Stop the reaction C->D E Measure product formation (e.g., absorbance) D->E F Calculate percent inhibition and IC50 E->F

Caption: General workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the appropriate buffer, substrate for the target enzyme, and the isoquinoline isomer at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the target enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme's activity for a specific period.

  • Reaction Termination: Stop the reaction using a suitable reagent.

  • Detection: Measure the amount of product formed, often through a change in absorbance or fluorescence, using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the isomer relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The isomers derived from this compound, namely 1-amino-5-nitroisoquinoline, 1-hydrazinyl-5-nitroisoquinoline, and 5-nitroisoquinolin-1-ol, represent a promising trio of compounds with the potential for diverse biological activities. Based on the chemistry of the isoquinoline nucleus and the influence of the nitro group and the C-1 substituent, it is reasonable to hypothesize that these compounds will exhibit significant anticancer, antimicrobial, and enzyme-inhibitory properties.

The provided experimental protocols offer a robust framework for the systematic and comparative evaluation of these isomers. Such studies are crucial to elucidate the structure-activity relationships and to identify lead compounds for further optimization in drug discovery programs. Future research should focus on a direct, comprehensive comparison of these and other derivatives of this compound to fully unlock their therapeutic potential.

References

A Senior Application Scientist's Comparative Guide to the Synthesis of 1-Chloro-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloro-5-nitroisoquinoline

This compound stands as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional architecture—comprising a reactive chloro- leaving group at the 1-position, an electron-withdrawing nitro group for directing and further modification, and the versatile isoquinoline scaffold—renders it an invaluable precursor for a diverse range of complex therapeutic agents. The strategic placement of these functionalities allows for sequential, regioselective modifications, such as nucleophilic aromatic substitution (SNAr) at the 1-position and reduction of the nitro group to an amine, which can then be engaged in a myriad of coupling reactions. Consequently, efficient and cost-effective access to this intermediate is a critical consideration for research and development laboratories.

This in-depth guide provides a cost-benefit analysis of two primary synthetic routes to this compound, tailored for researchers, scientists, and drug development professionals. By examining the causality behind experimental choices, providing detailed, field-tested protocols, and presenting a transparent cost analysis, this document aims to empower chemists to select the optimal synthetic strategy for their specific needs, balancing considerations of yield, cost, time, and safety.

Route 1: Direct Chlorination of 5-Nitroisoquinolin-1(2H)-one

This route represents a robust and convergent approach, leveraging the commercially available or readily synthesized 5-nitroisoquinolin-1(2H)-one. The core of this strategy is the conversion of a lactam (the isoquinolinone) to a chloro-lactim using a powerful chlorinating and dehydrating agent, phosphorus oxychloride (POCl₃).

Reaction Scheme & Mechanism

The reaction proceeds by refluxing the starting isoquinolinone in an excess of phosphorus oxychloride. The mechanism involves the initial activation of the carbonyl oxygen of the lactam by POCl₃, forming a phosphate ester intermediate. This activation renders the C1-position highly electrophilic, facilitating a subsequent nucleophilic attack by a chloride ion, leading to the elimination of a phosphate byproduct and formation of the desired this compound. The excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.

Experimental Protocol: Chlorination with POCl₃

Materials:

  • 5-Nitroisoquinolin-1(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 vol. eq)

  • Crushed Ice/Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-nitroisoquinolin-1(2H)-one (e.g., 5.0 g, 26.3 mmol) in phosphorus oxychloride (e.g., 50 mL).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes), observing the disappearance of the starting material.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 400 g). Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Once the ice has melted, basify the acidic aqueous solution to a pH of 8-9 by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Cost-Benefit Analysis: Route 1
MetricAnalysis
Yield High. A directly analogous synthesis of 1-bromo-5-nitroisoquinoline using POBr₃ reports a yield of 87%[1]. A similar high yield is anticipated for this chlorination.
Starting Material Cost Moderate. 5-Nitroisoquinolin-1(2H)-one is commercially available from several suppliers, though pricing is often by quotation[2]. Its synthesis adds steps, impacting the overall cost.
Reagent Cost Low to Moderate. POCl₃ is a relatively inexpensive bulk reagent.
Reaction Time Short. The reaction is typically complete within 2-4 hours of reflux[1].
Scalability High. This is a straightforward procedure that is amenable to large-scale synthesis.
Safety & Environmental High Hazard. POCl₃ is highly toxic, corrosive, and reacts violently with water[3]. The quenching step is hazardous and requires careful control. Generates significant acidic waste.
Purification Straightforward. Typically involves an extraction followed by recrystallization or chromatography.

Route 2: N-Oxidation and Chlorination of 5-Nitroisoquinoline

This two-step linear synthesis begins with the more readily available and less expensive 5-nitroisoquinoline. The strategy involves first preparing the N-oxide, which then activates the 1-position for subsequent chlorination with POCl₃.

Reaction Scheme & Mechanism

Step 1: N-Oxidation. The nitrogen atom of the isoquinoline ring is oxidized to an N-oxide using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair on the heterocyclic nitrogen attacks the electrophilic oxygen of the peroxyacid.

Step 2: Chlorination. The resulting 5-nitroisoquinoline-2-oxide is then treated with POCl₃. The N-oxide functionality enhances the electrophilicity of the C1 position. The mechanism is analogous to that in Route 1, where the N-oxide oxygen is activated by POCl₃, facilitating nucleophilic attack by chloride to install the chlorine at the 1-position and deoxygenate the ring. A well-documented procedure for the non-nitrated isoquinoline N-oxide shows a high yield of 85% for this step.

Experimental Protocols

Step 2a: Synthesis of 5-Nitroisoquinoline-2-oxide

Materials:

  • 5-Nitroisoquinoline (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2-1.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-nitroisoquinoline (e.g., 5.0 g, 28.7 mmol) in dichloromethane (150 mL) in a round-bottom flask.

  • Add m-CPBA (e.g., 8.0 g, ~35.7 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution (2 x 75 mL) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x 75 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude N-oxide can often be used in the next step without further purification. If needed, purify by column chromatography.

Step 2b: Synthesis of this compound

Procedure: This step follows the same protocol as described in Route 1, using the crude or purified 5-nitroisoquinoline-2-oxide as the starting material. The reaction is expected to proceed with high efficiency.

Cost-Benefit Analysis: Route 2
MetricAnalysis
Yield Moderate to High (Overall). The chlorination step is high-yielding (~85%). The yield of the N-oxidation of the electron-deficient 5-nitroisoquinoline is the critical, and often variable, factor. A conservative estimate for the overall two-step yield would be in the 60-75% range.
Starting Material Cost Low. 5-Nitroisoquinoline is a readily available and relatively inexpensive starting material. Prices can be as low as
1.341.34-1.34−
2.70 per gram at bulk quantities[4]. Sigma-Aldrich lists 5g for $51.97.
Reagent Cost Moderate. m-CPBA is more expensive than POCl₃, adding to the overall cost of this route compared to Route 1.
Reaction Time Long. This is a two-step process with the N-oxidation step typically requiring an overnight reaction. The total synthesis time is significantly longer than Route 1.
Scalability Moderate. The use of m-CPBA can present challenges on a very large scale due to its potential for thermal instability. The POCl₃ step is highly scalable.
Safety & Environmental High Hazard. While the N-oxidation step is safer, this route still employs the hazardous POCl₃ and the associated quenching procedure. Peroxyacids like m-CPBA should be handled with care.
Purification More complex. This route may require an intermediate purification of the N-oxide, adding a chromatographic step to the overall process.

Route 3: The Sandmeyer Reaction Approach (A Prospective Analysis)

A third potential pathway involves the well-established Sandmeyer reaction, which transforms an aromatic amine into an aryl halide via a diazonium salt intermediate[5][6]. This would require 1-amino-5-nitroisoquinoline as the starting material.

Proposed Scheme:

  • Diazotization: 1-amino-5-nitroisoquinoline is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Chloro-dediazoniation: The unstable diazonium salt is then reacted with a copper(I) chloride (CuCl) solution to catalyze the replacement of the diazonium group with a chlorine atom, liberating nitrogen gas[5][7].

Prospective Analysis: While chemically sound, this route faces a significant practical hurdle: the commercial availability of the starting material, 1-amino-5-nitroisoquinoline. Extensive searches have not identified a readily available commercial source with pricing. Synthesizing this starting material, likely from 5-nitroisoquinoline via a multi-step process (e.g., amination or nitration/reduction at the 1-position), would add considerable complexity, cost, and time, making it less competitive than Routes 1 and 2 for most applications. Furthermore, the use of diazonium salts introduces safety concerns, as they can be explosive if isolated.

Comparative Summary and Recommendations

FeatureRoute 1: Direct Chlorination Route 2: N-Oxidation/Chlorination
Starting Material 5-Nitroisoquinolin-1(2H)-one5-Nitroisoquinoline
Number of Steps 12
Estimated Yield High (~87%)Moderate (~60-75% overall)
Estimated Cost/Gram Moderate (Dependent on SM price)Low (Cheaper SM outweighs extra reagent cost)
Time Efficiency Excellent (2-4 hours)Fair (>24 hours)
Key Hazard Highly corrosive and water-reactive POCl₃, exothermic quench.Peroxyacid handling + highly corrosive and water-reactive POCl₃.
Ideal Application Rapid, high-yielding synthesis when the starting material is available.Cost-effective synthesis, especially at scale, from a cheaper precursor.

G

Conclusion

The choice between the direct chlorination of 5-nitroisoquinolin-1(2H)-one (Route 1) and the two-step N-oxidation/chlorination of 5-nitroisoquinoline (Route 2) is a classic case of a time-versus-cost trade-off.

Route 1 is the superior choice for time-critical applications. Its single, high-yielding step allows for the rapid generation of the target molecule. This efficiency, however, is contingent on the availability and cost of the 5-nitroisoquinolin-1(2H)-one starting material.

Route 2 is the more economical option, particularly for larger-scale synthesis. It begins with a significantly cheaper and more widely available precursor. While it involves an additional step and a longer overall reaction time, the substantial cost savings on the starting material will often justify the extended timeline.

Both routes utilize the hazardous reagent phosphorus oxychloride, and appropriate safety precautions, including personal protective equipment and a well-ventilated fume hood, are mandatory. The Sandmeyer reaction (Route 3) remains a theoretically viable but practically challenging alternative due to the lack of a commercial source for its key starting material.

Ultimately, the optimal route will depend on the specific priorities of the research program: speed and convergence (Route 1) versus cost-effectiveness and starting material accessibility (Route 2).

References

Safety Operating Guide

A Researcher's Guide to Handling 1-Chloro-5-nitroisoquinoline: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 1-Chloro-5-nitroisoquinoline presents unique opportunities in synthetic chemistry and drug development. However, its structure—a chlorinated isoquinoline core bearing a nitro group—necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined here are designed to empower researchers to work confidently and safely, mitigating the specific risks posed by this chemical's likely toxicological profile.

Hazard Analysis: Understanding the Risk

While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, its structure allows for a robust hazard assessment based on analogous compounds. The molecule combines a chlorinated aromatic system, similar to 1-chloroisoquinoline, with a nitroaromatic functional group.

  • 1-Chloroisoquinoline is classified as harmful if swallowed or in contact with skin, a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1][2]

  • Nitroaromatic compounds as a class are known for their potential toxicity and reactivity. They can be reactive with strong bases, acids, and reducing agents.[3]

Based on this composite structure, it is imperative to treat this compound as, at a minimum:

  • Harmful via oral, dermal, and inhalation routes.

  • A significant skin and eye irritant.

  • A potential respiratory tract irritant.

  • Potentially reactive with incompatible materials.

These anticipated hazards form the logical basis for the stringent PPE and handling protocols that follow.

The Hierarchy of Controls: PPE as the Final Safeguard

Before any task, it is critical to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.

  • Engineering Controls : All work involving this compound, especially handling the solid powder or preparing solutions, must be performed in a certified chemical fume hood to control airborne dust and vapors.[4]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP). Ensure all users are trained on the specific hazards and handling procedures. Keep quantities to the minimum required for the experiment.

Core PPE Requirements: A Head-to-Toe Protocol

Selection of appropriate PPE is dictated by the hazards identified. For this compound, this requires comprehensive protection against dermal, ocular, and respiratory exposure.

Due to its classification as a serious eye irritant, robust eye protection is mandatory.[1][2][5]

  • Standard Operations : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[6]

  • Splash or Dust Hazard : When weighing the solid or handling solutions with a risk of splashing, upgrade to chemical splash goggles. For maximum protection, a combination of chemical splash goggles and a face shield is recommended.[7][8] Ordinary prescription glasses are not a substitute for safety glasses.[7]

Given the high risk of dermal toxicity, glove selection is the most critical PPE decision. Nitroaromatic compounds require specific glove materials for adequate protection.

  • Recommended Material : Butyl rubber gloves are highly recommended for handling nitro-compounds.[9] They offer excellent resistance to a wide variety of reactive chemicals, including those with nitro functional groups.

  • Alternative Material : Thicker gauge Nitrile gloves (e.g., >8 mil) may be used for incidental contact or handling dilute solutions, but they should be replaced immediately upon any splash.[10] Standard thin nitrile exam gloves are not sufficient for prolonged handling.

  • Double Gloving : For all procedures, wearing two pairs of gloves is best practice. This protects against contamination during glove removal and provides a backup barrier in case of an unnoticed tear in the outer glove.[11]

Glove MaterialSuitability for NitroaromaticsKey Considerations
Butyl Rubber Excellent Recommended for direct handling, preparing solutions, and spill cleanup.[9]
Nitrile Fair to Good Suitable for incidental splash contact only. Thickness and breakthrough time are critical.[9] Not for immersion or heavy handling.
Latex Not Recommended Offers poor resistance to many organic compounds and can cause allergic reactions.[9]
Polyvinyl Chloride (PVC) Not Recommended Generally poor resistance to aromatic compounds.[12]

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the gloves you intend to use.[12][13]

A flame-resistant lab coat must be worn at all times, buttoned completely. For tasks with a significant splash risk, such as transfers of large volumes, supplement the lab coat with a chemically resistant apron made of butyl rubber or similar material. Do not wear shorts or open-toed shoes in the laboratory. Contaminated work clothes should never be taken home.[14]

Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, in the event of an engineering control failure or a large spill, respiratory protection will be necessary.

  • Emergency Use : Personnel trained in respirator use should utilize a full-face respirator with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) for major spill response.[15]

Procedural Protocols: Ensuring Safety in Practice

Proper procedure is as important as the equipment itself. The following workflows are designed to minimize the risk of contamination.

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Caption: Workflow for the correct sequence of donning and doffing PPE.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Eye/Face Protection (Goggles/Face Shield) d1->d2 d3 3. Gloves (Inner Pair) d2->d3 d4 4. Gloves (Outer Pair) d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands Thoroughly f4->f5

In the event of a spill, the immediate priority is to alert others and ensure personnel safety.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Assess : From a safe distance, assess the extent of the spill.

  • Secure : Prevent entry into the affected area.

  • Protect : For small spills inside a fume hood, the user may clean it up if they have the proper PPE and spill kit materials. This requires upgrading PPE to include a chemically resistant apron and double gloves (butyl rubber recommended).

  • Clean-up : Absorb the spill with an inert material like vermiculite or sand.[14] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.

Caption: Decision workflow for responding to a chemical spill.

Spill_Response cluster_assess Initial Assessment cluster_action Response Action spill Spill Occurs q1 Is the spill large or outside of a fume hood? spill->q1 evacuate Alert others. Evacuate the area. Call emergency response. q1->evacuate Yes cleanup Contain spill with absorbents. Wear appropriate PPE (double gloves, goggles, apron). q1->cleanup No dispose Collect waste in sealed container. Decontaminate area. Dispose of all materials as hazardous waste. cleanup->dispose

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered contaminated hazardous waste.

  • Gloves : Outer gloves should be removed immediately after handling the chemical and disposed of in a designated hazardous waste container. The inner gloves should be removed upon leaving the work area.

  • Lab Coats : If significant contamination of a reusable lab coat occurs, it must be professionally decontaminated by a certified laundry service that handles hazardous materials. Do not launder it at home or with regular laundry.

  • Solid Waste : All contaminated items (weigh paper, wipes, spill absorbents) must be placed in a clearly labeled, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines.

By adhering to these rigorous, evidence-based protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-nitroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.